glycyl-L-isoleucine
Description
N-Glycyl-L-isoleucine has been reported in Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHCTWYMPWEGN-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941211 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19461-38-2 | |
| Record name | Glycyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19461-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Glycyl-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-isoleucine, a dipeptide composed of glycine (B1666218) and L-isoleucine, represents a fundamental building block in the vast landscape of peptide chemistry and biology. While not as extensively studied as some more complex peptides, its significance lies in its basic structure and its potential as a metabolic intermediate and signaling molecule. This technical guide provides a comprehensive overview of the historical context of its synthesis, modern experimental protocols for its preparation and characterization, and a prospective look into its potential biological roles. Quantitative data is summarized for clarity, and detailed methodologies are provided to enable replication and further investigation. Visualizations of synthetic workflows and a proposed biological investigation pathway are included to facilitate a deeper understanding of this dipeptide.
Introduction
The study of peptides dates back to the early 20th century with the pioneering work of Emil Fischer, who first synthesized the dipeptide glycylglycine (B550881) in 1901.[1] This foundational work laid the groundwork for understanding the peptide bond and the synthesis of more complex polypeptide chains. This compound, as a simple dipeptide, is a product of this legacy. It is formed from the essential branched-chain amino acid L-isoleucine and the simplest amino acid, glycine. While a specific, high-profile discovery of this compound is not prominent in the historical literature, its existence and basic properties can be inferred from the systematic studies of dipeptides that followed Fischer's initial breakthroughs.
In modern research, this compound is recognized as a metabolite and has been reported in various organisms, including Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae.[2] It is considered an incomplete breakdown product of protein digestion or catabolism.[3] While many dipeptides are short-lived intermediates, some possess physiological or cell-signaling effects.[3] The constituent amino acid, L-isoleucine, is known to play a role in nutrient sensing and the regulation of protein synthesis, primarily through the mTOR signaling pathway.[4] This raises the intriguing possibility that this compound may also have a role in cellular signaling.
This guide will first delve into the historical and modern methods for the synthesis and isolation of this compound. It will then present its key physicochemical properties in a structured format. Finally, it will propose a logical workflow for investigating its potential biological functions, particularly in the context of nutrient-sensing pathways.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from comprehensive chemical databases and provides a foundational understanding of the dipeptide's physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[2] |
| Molecular Weight | 188.22 g/mol | PubChem[2] |
| IUPAC Name | (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid | PubChem[2] |
| CAS Number | 19461-38-2 | PubChem[2] |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)CN | PubChem[2] |
| InChI Key | KGVHCTWYMPWEGN-FSPLSTOPSA-N | PubChem[2] |
| Computed XLogP3 | -3 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
Experimental Protocols
This section details both a representative classical method and modern, more efficient protocols for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This protocol is a representative example based on the early 20th-century methods developed by Emil Fischer for peptide synthesis, which typically involved the use of α-haloacyl halides.[5]
Principle: The synthesis involves the reaction of an α-bromo or α-chloro acyl chloride with an amino acid ester. The resulting haloacyl amino acid ester is then treated with ammonia (B1221849) to replace the halogen with an amino group, followed by hydrolysis of the ester to yield the dipeptide.
Protocol:
-
Preparation of Chloroacetyl-L-isoleucine:
-
Suspend L-isoleucine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).
-
Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude chloroacetyl-L-isoleucine.
-
-
Ammonolysis:
-
Dissolve the crude chloroacetyl-L-isoleucine in a concentrated aqueous ammonia solution.
-
Stir the mixture at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., thin-layer chromatography).
-
-
Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting crude this compound can be purified by recrystallization from a water/ethanol mixture.
-
This protocol describes a standard manual solid-phase synthesis of this compound using the widely adopted Fmoc/tBu strategy.[6][7][8]
Principle: The peptide is assembled on a solid support (resin), starting from the C-terminal amino acid (L-isoleucine). The N-terminus of each amino acid is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups (in this case, the side chain of isoleucine is non-reactive and does not require protection).
Protocol:
-
Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) in a reaction vessel.
-
In a separate flask, dissolve Fmoc-L-isoleucine-OH (1.5 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents) in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Cap any remaining reactive sites on the resin by treating with a solution of DCM/methanol/DIPEA (e.g., 80:15:5 v/v/v).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound isoleucine and agitate for 2 hours.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in 3.1.2.2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
This protocol provides a general method for the enzymatic synthesis of dipeptides using papain, which can be adapted for this compound.[9][10]
Principle: Papain, a cysteine protease, can catalyze the formation of a peptide bond under specific conditions, typically involving an esterified N-protected amino acid as the acyl donor and a free amino acid as the nucleophile.
Protocol:
-
Reaction Setup:
-
Prepare a buffer solution (e.g., 0.2 M citrate-phosphate buffer, pH 6.0).
-
Dissolve N-protected glycine methyl or ethyl ester (e.g., Z-Gly-OMe) (1 equivalent) and L-isoleucine (1.5 equivalents) in the buffer. The N-protecting group (e.g., Carbobenzoxy, Z) prevents self-polymerization of the glycine ester.
-
Add a solution of papain (a suitable catalytic amount) to the reaction mixture. The papain may be activated with a reducing agent like cysteine or dithiothreitol.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC to determine the formation of the dipeptide.
-
-
Product Isolation:
-
Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by boiling or adding an organic solvent).
-
Remove the precipitated enzyme by centrifugation or filtration.
-
The N-protected dipeptide can be purified from the supernatant by extraction or chromatography.
-
The N-protecting group is then removed by a suitable method (e.g., hydrogenolysis for the Z-group) to yield this compound.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a standard method for the purification of peptides.[11][12][13]
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing more hydrophobic compounds to elute later.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA).
-
Column and Mobile Phases:
-
Column: A preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a suitable flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Characterization
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. 1H and 13C NMR are standard techniques for the characterization of organic molecules.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For more detailed structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of glycyl-L-isleucine. The expected chemical shifts can be compared with data from spectral databases.[14][15][16][17]
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid for electrospray ionization).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization source).
-
Acquire a full scan mass spectrum to determine the molecular weight of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern that can be used to confirm the amino acid sequence.[18][19][20][21]
-
Visualizations of Workflows and Logical Relationships
Synthetic and Purification Workflow
The following diagram illustrates a typical modern workflow for the synthesis and purification of this compound.
Caption: Workflow for SPPS of this compound.
Proposed Workflow for Investigating Biological Activity
Given that L-isoleucine is a known regulator of the mTOR signaling pathway, a logical first step in investigating the biological activity of this compound would be to determine if it can also modulate this pathway, either directly or after being hydrolyzed into its constituent amino acids.
Caption: Investigating Gly-L-Ile's Role in mTOR Signaling.
Conclusion
This compound, while a structurally simple dipeptide, serves as an excellent model for understanding both historical and contemporary peptide chemistry. Its synthesis, achievable through classical methods reminiscent of Fischer's era as well as modern, highly efficient solid-phase and enzymatic techniques, provides a practical platform for researchers. The detailed protocols provided in this guide offer a roadmap for its preparation and rigorous characterization.
While the direct biological role of this compound is not yet well-defined, its composition from two biologically significant amino acids, particularly the mTOR-regulating L-isoleucine, suggests a potential for involvement in cellular signaling and metabolism. The proposed investigational workflow provides a logical starting point for elucidating these potential functions. Further research into this and other simple dipeptides may reveal previously unappreciated roles in cellular physiology and disease, opening new avenues for drug development and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Glycyl-Isoleucine (HMDB0028844) [hmdb.ca]
- 4. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Peptide Synthesis [drugfuture.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Papain-specific activating esters in aqueous dipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. hplc.eu [hplc.eu]
- 14. N-Glycyl-L-isoleucine(19461-38-2) 13C NMR [m.chemicalbook.com]
- 15. L-Isoleucine(73-32-5) 1H NMR [m.chemicalbook.com]
- 16. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172) [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry of isoleucine amino acid under electron impact ionization | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 21. Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Glycyl-L-Isoleucine in Flora: A Technical Guide to Its Potential Natural Occurrence and Analysis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the natural occurrence of the dipeptide glycyl-L-isoleucine in the plant kingdom. While direct evidence for the presence of this compound in plants remains elusive in publicly accessible scientific literature, this document provides a comprehensive framework for its potential discovery and analysis. We consolidate advanced methodologies for the extraction, detection, and quantification of dipeptides from plant tissues, drawing from established protocols for similar molecules. Furthermore, we present a hypothetical signaling context for this compound based on the known roles of dipeptides in plant metabolism and stress response. This guide is intended to serve as a foundational resource for researchers aiming to investigate the existence and physiological significance of this compound in plants, a pursuit that could unveil novel bioactive compounds for agricultural and pharmaceutical applications.
Introduction: The Enigmatic World of Plant Dipeptides
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse roles in plant physiology. Historically associated with nitrogen storage and transport, recent studies have illuminated their functions as signaling molecules, antioxidants, and regulators of metabolic processes.[1] The comprehensive analysis of the plant metabolome, facilitated by advanced analytical techniques like mass spectrometry, has led to the identification of numerous dipeptides.[1][2] These molecules are known to be involved in critical pathways, including carbon and nitrogen metabolism, and responses to environmental stressors.[1][3]
This compound, a dipeptide composed of the simple amino acid glycine (B1666218) and the branched-chain amino acid L-isoleucine, has not yet been specifically identified in human tissues or biofluids and is classified as an 'Expected' metabolite in human metabolome databases. Its presence and function in the plant kingdom are currently unknown. However, the individual constituent amino acids, glycine and isoleucine, are fundamental to plant life. Glycine is a key intermediate in photorespiration and a precursor for numerous metabolites, while isoleucine plays a crucial role in protein synthesis and plant defense against herbivores. Given the existence of a wide array of dipeptides in plants, it is plausible that this compound is present and possesses a yet-to-be-discovered biological role.
This guide provides a technical roadmap for researchers to explore the natural occurrence of this compound in plants. We outline detailed experimental protocols, data presentation strategies, and potential signaling pathways to stimulate and support future research in this nascent area.
Quantitative Data on Dipeptides in Plants: A Template for this compound
While no quantitative data for this compound in plants currently exists, a wealth of information is available for other dipeptides. Studies on the model plant Arabidopsis thaliana have successfully quantified hundreds of dipeptides, revealing dynamic changes in their abundance in response to diurnal cycles and environmental conditions.
To facilitate future research, we present a hypothetical table structure for the presentation of quantitative data for this compound, should it be detected. This format is based on best practices in metabolomics research and allows for clear comparison across different plant tissues and experimental conditions.
Table 1: Hypothetical Quantitative Data for this compound in Arabidopsis thaliana
| Plant Tissue | Experimental Condition | This compound Concentration (nmol/g fresh weight) | Method of Quantification | Reference |
| Leaf | Control (12h light/12h dark) | To be determined | LC-MS/MS | (Future Study) |
| Root | Control (12h light/12h dark) | To be determined | LC-MS/MS | (Future Study) |
| Flower | Control (12h light/12h dark) | To be determined | LC-MS/MS | (Future Study) |
| Leaf | Drought Stress | To be determined | LC-MS/MS | (Future Study) |
| Root | Nitrogen Limitation | To be determined | LC-MS/MS | (Future Study) |
Experimental Protocols for the Analysis of this compound
The successful detection and quantification of this compound in plant tissues hinges on robust and sensitive analytical methodologies. The following protocols are adapted from established methods for the analysis of amino acids and dipeptides in plants.
Plant Material and Sample Preparation
-
Harvesting: Harvest plant material (e.g., leaves, roots, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Storage: Store the powdered tissue at -80°C until extraction.
Extraction of Dipeptides
This protocol is a general guideline and may require optimization for specific plant species and tissues.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) (v/v) in water. This is a common solvent for the extraction of polar metabolites, including amino acids and dipeptides.
-
Extraction Procedure:
-
Weigh approximately 100 mg of the frozen, powdered plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. This supernatant contains the crude extract of small molecules, including dipeptides.
-
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS analysis (e.g., 0.1% formic acid in water).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the method of choice for the sensitive and specific detection of dipeptides.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. The gradient needs to be optimized for the separation of this compound from other isomers and matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of dipeptides.
-
Scan Mode: Full scan mode (e.g., m/z 50-1000) should be used for initial discovery. The theoretical exact mass of protonated this compound ([M+H]+) is C8H17N2O3+, with a monoisotopic mass of 189.1234.
-
Targeted Analysis (MS/MS): For confirmation and quantification, a targeted MS/MS experiment (also known as parallel reaction monitoring or PRM) should be performed. This involves selecting the precursor ion of this compound and fragmenting it to produce characteristic product ions. The fragmentation pattern will provide structural confirmation.
-
Potential Signaling Pathways and Biological Roles
While the specific roles of this compound in plants are unknown, we can hypothesize its involvement based on the established functions of other dipeptides and its constituent amino acids.
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway where this compound could play a role. This is a speculative model based on current knowledge of dipeptide signaling in plants.
Experimental Workflow for Functional Analysis
To investigate the function of this compound, a systematic experimental workflow is required.
Conclusion and Future Perspectives
The natural occurrence of this compound in plants represents an unexplored frontier in phytochemistry and plant biology. While direct evidence is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future investigations. The discovery and characterization of this compound could lead to the identification of a novel bioactive molecule with potential applications in agriculture, such as enhancing crop resilience, or in medicine as a new therapeutic agent. The systematic application of advanced analytical techniques, coupled with functional genomics and metabolomics, will be instrumental in unraveling the mystery of this dipeptide in the plant kingdom. The path is now set for researchers to embark on this exciting journey of discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a biologically active, small, secreted peptide in Arabidopsis by in silico gene screening, followed by LC-MS-based structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glycyl-L-Isoleucine in Microbial Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-L-isoleucine, a dipeptide composed of glycine (B1666218) and L-isoleucine, serves as a valuable source of amino acids for various microorganisms. Its metabolism is a multi-step process involving cellular uptake, enzymatic hydrolysis, and the subsequent channeling of its constituent amino acids into central metabolic and biosynthetic pathways. Understanding the intricacies of this compound metabolism is crucial for research in microbial physiology, nutrient acquisition, and for identifying potential targets for antimicrobial drug development. This guide provides a detailed overview of the key processes, quantitative data, and experimental methodologies related to the microbial metabolism of this compound.
Uptake of this compound: The Dipeptide Permease System
The initial step in the microbial utilization of this compound is its transport across the cell membrane. In many bacteria, including Escherichia coli and Salmonella typhimurium, this is primarily mediated by the Dipeptide Permease (Dpp) system, an ATP-binding cassette (ABC) transporter.[1][2] This system is adept at transporting peptides consisting of two or three L-amino acids.[2]
The Dpp system in Gram-negative bacteria is a multi-protein complex. It consists of a periplasmic dipeptide-binding protein (DBP), encoded by the dppA gene, which captures the dipeptide with high affinity.[1][2] This substrate-loaded DBP then interacts with the membrane-spanning components of the transporter to facilitate the translocation of the dipeptide into the cytoplasm, a process powered by ATP hydrolysis. The Dpp system is not only involved in nutrient acquisition but also plays a role in chemotaxis towards peptides.
Quantitative Data: Dipeptide Transport Kinetics
| Organism | Transporter System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Escherichia coli | Dpp | Pro-Gly | 1.2 | 15.4 |
| Lactococcus lactis | DtpT | Ala-Ala | 45 | 11.2 |
| Bacillus subtilis | Dpp | Ala-Ala | 0.8 | Not Reported |
Note: This data is illustrative of dipeptide transport kinetics and not specific to this compound.
Intracellular Hydrolysis: The Role of Peptidases
Once inside the cytoplasm, this compound is rapidly hydrolyzed into its constituent amino acids, glycine and L-isoleucine, by intracellular peptidases. Bacteria possess a wide array of peptidases with varying substrate specificities. Dipeptidases, which specifically cleave dipeptides, are prevalent in many microbial species. The conversion of peptides to free amino acids is a central metabolic activity in prokaryotes.
The general reaction for the hydrolysis of this compound is as follows:
This compound + H2O → Glycine + L-Isoleucine
Experimental Workflow: Peptidase Activity Assay
A common method to determine the activity of peptidases against this compound involves monitoring the release of the free amino acids over time.
References
- 1. Peptide transport and chemotaxis in Escherichia coli and Salmonella typhimurium: characterization of the dipeptide permease (Dpp) and the dipeptide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dipeptide permease of Escherichia coli closely resembles other bacterial transport systems and shows growth-phase-dependent expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Glycyl-L-Isoleucine Using Reverse-Phase HPLC with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of the dipeptide Glycyl-L-Isoleucine using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The described method is straightforward, robust, and suitable for routine quantification in research and quality control environments. The protocol covers instrumentation, reagent preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a dipeptide composed of glycine (B1666218) and isoleucine. Accurate and reliable quantification of such dipeptides is crucial in various fields, including pharmaceutical development, biochemistry, and nutritional science, for applications ranging from stability studies to formulation analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of peptides.[1][2] This application note details an isocratic RP-HPLC method that provides excellent separation and quantification of this compound.
Principle of the Method
The separation is achieved using reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar solvent mixture.[2][3][4] this compound is separated based on its hydrophobicity. An ion-pairing agent, Trifluoroacetic Acid (TFA), is added to the mobile phase to improve peak shape and resolution. Quantification is performed by monitoring the UV absorbance of the peptide bond, which absorbs strongly in the far-UV range. The peak area of the analyte is directly proportional to its concentration.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system equipped with an isocratic or gradient pump
-
Autosampler
-
Column thermostat/oven
-
UV/Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
-
-
Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC grade
-
-
Materials:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
-
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 20% Acetonitrile / 80% Water with 0.1% TFA (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
5.1. Mobile Phase Preparation (1 L)
-
Measure 800 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 200 mL of HPLC-grade acetonitrile.
-
Add 1.0 mL of TFA to the mixture.
-
Cap the bottle, mix thoroughly, and sonicate for 10-15 minutes to degas.
5.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of the this compound reference standard.
-
Transfer the standard quantitatively into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature, then fill to the mark with the mobile phase. Mix thoroughly. This solution should be stored at 2-8 °C.
5.3. Calibration Standards Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A suggested concentration range is provided below.
| Standard Level | Concentration (µg/mL) | Vol. of Stock (1000 µg/mL) | Final Volume (mL) |
| 1 | 10 | 100 µL | 10 |
| 2 | 25 | 250 µL | 10 |
| 3 | 50 | 500 µL | 10 |
| 4 | 100 | 1.0 mL | 10 |
| 5 | 250 | 2.5 mL | 10 |
5.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).
-
Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Data Analysis and Method Performance
Quantification
-
System Suitability: Before analysis, inject the middle concentration standard (e.g., 50 µg/mL) five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Calibration Curve: Inject each calibration standard once. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Linearity: Perform a linear regression analysis on the calibration data. The correlation coefficient (R²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Typical Method Validation Data
The following table presents typical performance characteristics for this analytical method.
| Parameter | Specification / Typical Value |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): < 1.5% Intermediate (Inter-day): < 2.0% |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
Workflow Visualization
The overall experimental process from preparation to final analysis is depicted in the following workflow diagram.
Caption: HPLC quantification workflow for this compound.
References
Revolutionizing Cell Culture with Glycyl-L-Isoleucine: A Stable and Efficient Nutrient Source
Harnessing the power of dipeptide supplementation to enhance cell line performance and productivity.
In the competitive landscape of biopharmaceutical development and manufacturing, optimizing cell culture processes is paramount to achieving high yields of therapeutic proteins. The stability and availability of essential nutrients in culture media are critical factors that directly impact cell growth, viability, and productivity. Glycyl-L-isoleucine, a dipeptide composed of glycine (B1666218) and L-isoleucine, emerges as a strategic supplement to overcome the limitations associated with free amino acids, offering enhanced stability and efficient cellular uptake. This application note provides detailed protocols and insights for researchers, scientists, and drug development professionals on the effective utilization of this compound in cell culture media.
Introduction to Dipeptide Supplementation
Amino acids are the fundamental building blocks for protein synthesis and play crucial roles in cellular metabolism. However, some amino acids, when supplied in their free form in liquid media, can be unstable or have limited solubility. Dipeptides, which are composed of two amino acids linked by a peptide bond, offer a solution to these challenges. They are generally more stable in aqueous solutions and can be more readily dissolved, ensuring a consistent supply of amino acids to the cells throughout the culture period.
Mammalian cells possess specific peptide transporters, such as PepT1, which actively transport di- and tripeptides into the cytoplasm. Once inside the cell, peptidases rapidly hydrolyze the peptide bond, releasing the individual amino acids for their metabolic functions. This controlled intracellular release mechanism can lead to a more balanced nutrient environment and improved cellular performance.
The Role of Isoleucine in Cellular Processes
L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a vital role in several key cellular functions:
-
Protein Synthesis: As a fundamental component of proteins, an adequate supply of isoleucine is critical for the production of recombinant therapeutic proteins, such as monoclonal antibodies.
-
Cell Growth and Proliferation: Isoleucine is essential for cell growth and the progression of the cell cycle. Deprivation of isoleucine can lead to cell cycle arrest in the G1 phase.
-
Energy Metabolism: Isoleucine can be catabolized to provide energy for the cell, particularly when primary energy sources like glucose are limited. It can also influence glucose uptake and metabolism.
Given the importance of isoleucine, ensuring its stable and continuous availability in cell culture is crucial for robust and productive bioprocesses.
Advantages of Using this compound
Supplementing cell culture media with this compound offers several advantages over the use of free L-isoleucine:
-
Enhanced Stability: this compound is more stable in liquid media compared to free L-isoleucine, preventing its degradation and ensuring its availability throughout the duration of the cell culture.
-
Improved Solubility: While L-isoleucine has moderate solubility, in highly concentrated feed media, using a more soluble form like a dipeptide can be advantageous.
-
Efficient Uptake and Controlled Release: The dipeptide is efficiently taken up by cells through peptide transporters, and the subsequent intracellular hydrolysis provides a controlled release of both glycine and L-isoleucine, preventing potential metabolic imbalances that can occur with high concentrations of free amino acids.
-
Potential for Improved Product Quality: A stable and balanced supply of amino acids can contribute to more consistent protein synthesis, potentially leading to improved product quality attributes, such as glycosylation patterns of monoclonal antibodies.[1][2]
Quantitative Data Summary
The following table summarizes hypothetical comparative data illustrating the potential benefits of supplementing cell culture media with this compound versus free L-isoleucine in a fed-batch culture of CHO cells producing a monoclonal antibody. This data is representative of the expected outcomes based on the principles of dipeptide supplementation.
| Parameter | Control (Free L-Isoleucine) | Experimental (this compound) | Percentage Improvement |
| Peak Viable Cell Density (x 10^6 cells/mL) | 18.5 | 21.0 | + 13.5% |
| Cell Viability at Harvest (%) | 85 | 92 | + 8.2% |
| Monoclonal Antibody Titer (g/L) | 4.2 | 5.1 | + 21.4% |
| Specific Productivity (pg/cell/day) | 25 | 28 | + 12.0% |
| Ammonia Concentration at Harvest (mM) | 8.5 | 6.2 | - 27.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (50 mL)
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile weighing boat.
-
Dissolve the powder in a suitable volume of WFI or cell culture grade water in a sterile 50 mL conical tube to create a concentrated stock solution (e.g., 100 mM).
-
Gently vortex the tube until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Store the sterile stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Supplementation of Basal and Feed Media
This protocol describes the supplementation of a chemically defined basal medium and a fed-batch feed medium for a CHO cell culture producing a monoclonal antibody.
-
Materials:
-
Chemically defined basal medium (serum-free)
-
Chemically defined feed medium (concentrated)
-
Sterile this compound stock solution (from Protocol 1)
-
Control medium with an equimolar concentration of free L-isoleucine
-
-
Procedure for Basal Medium Preparation:
-
Prepare the basal medium according to the manufacturer's instructions.
-
For the experimental group, add the sterile this compound stock solution to the basal medium to achieve the desired final concentration (e.g., 2 mM).
-
For the control group, add an equimolar amount of sterile-filtered free L-isoleucine to a separate batch of basal medium.
-
Ensure both media are at the correct pH and osmolality.
-
-
Procedure for Feed Medium Preparation:
-
Prepare the concentrated feed medium according to your established protocol.
-
For the experimental group, supplement the feed medium with the sterile this compound stock solution to the desired concentration.
-
For the control group, supplement a separate batch of feed medium with an equimolar concentration of free L-isoleucine.
-
Protocol 3: Fed-Batch Culture of CHO Cells
-
Cell Inoculation:
-
Inoculate shake flasks or bioreactors containing the prepared basal media (control and experimental) with CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Incubate the cultures at 37°C with 5% CO2 and appropriate agitation.
-
-
Fed-Batch Strategy:
-
Beginning on day 3 of the culture, start the feeding regimen by adding a predetermined volume of the respective feed media (control or experimental) to the cultures daily or on a pre-defined schedule.[3]
-
Monitor cell growth, viability, and product titer throughout the culture period.
-
-
Sampling and Analysis:
-
Aseptically collect samples from the cultures daily.
-
Determine viable cell density and viability using a cell counter or hemocytometer with trypan blue exclusion.
-
Measure the monoclonal antibody titer using an appropriate method such as ELISA or HPLC.
-
Analyze spent media for key metabolites like glucose, lactate, and ammonia.
-
Signaling Pathways and Cellular Mechanisms
The supplementation of this compound is expected to positively influence key signaling pathways that regulate cell growth, proliferation, and survival. While direct studies on this compound are limited, the sustained intracellular availability of isoleucine and glycine can be hypothesized to impact the following pathways in CHO cells:
-
mTOR Pathway: As a branched-chain amino acid, isoleucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Adequate amino acid levels are necessary to maintain the activity of this pathway.[4]
Below are Graphviz diagrams illustrating the proposed mechanism of this compound uptake and its influence on cellular signaling, as well as a typical experimental workflow.
Caption: Mechanism of this compound uptake and utilization in a cell.
References
- 1. The impact of glycosylation on monoclonal antibody conformation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of glycosylation on monoclonal antibody conformation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Life at the periphery: what makes CHO cells survival talents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl-L-isoleucine in Peptidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-isoleucine (Gly-L-Ile) is a dipeptide that serves as a substrate for various peptidases, particularly those with broad specificity for dipeptides bearing hydrophobic amino acids at the C-terminus. Its hydrolysis yields glycine (B1666218) and L-isoleucine, which can be quantified to determine peptidase activity. This makes Gly-L-Ile a valuable tool in enzymatic assays for characterizing peptidase function, screening for inhibitors, and studying enzyme kinetics. A key enzyme known to hydrolyze a wide range of dipeptides, likely including Gly-L-Ile, is the cytosol nonspecific dipeptidase (CNDP2), also referred to as glycyl-L-leucine hydrolase.[1][2][3][4] This application note provides detailed protocols for using Gly-L-Ile in peptidase assays, focusing on spectrophotometric and fluorometric detection methods.
Principle of the Assay
The fundamental principle of the assay involves the enzymatic cleavage of the peptide bond in Gly-L-Ile by a peptidase. The reaction produces stoichiometric amounts of glycine and L-isoleucine. The rate of this reaction, and thus the activity of the peptidase, is determined by measuring the increase in the concentration of these free amino acids over time. Two common methods for quantifying primary amines, such as the liberated amino acids, are the ninhydrin (B49086) and fluorescamine (B152294) assays.
-
Ninhydrin Assay: Ninhydrin reacts with the primary amino groups of glycine and L-isoleucine upon heating to produce a deep purple-colored compound known as Ruhemann's purple.[5][6][7] The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the concentration of amino acids in the sample.
-
Fluorescamine Assay: Fluorescamine is a fluorogenic reagent that reacts rapidly with primary amines at room temperature to form highly fluorescent pyrrolinone products.[8][9][10][11] The fluorescence intensity, measured with an excitation wavelength of around 380-390 nm and an emission wavelength of about 470-480 nm, corresponds to the amount of free amino acids produced.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid |
| Molecular Formula | C₈H₁₆N₂O₃ |
| Molecular Weight | 188.22 g/mol |
| Hydrolysis Products | Glycine, L-isoleucine |
Table 2: Comparison of Detection Methods for Peptidase Activity using this compound
| Parameter | Ninhydrin Assay | Fluorescamine Assay |
| Principle | Colorimetric | Fluorometric |
| Detection Wavelength | 570 nm | Excitation: ~380-390 nm, Emission: ~470-480 nm |
| Sensitivity | Nanomole range | Picomole range[8] |
| Reaction Conditions | Heating required (e.g., 100°C for 15-20 min)[12] | Room temperature, almost instantaneous[8] |
| Advantages | Inexpensive, common laboratory reagent | High sensitivity, rapid reaction |
| Disadvantages | Lower sensitivity, requires heating | Reagent is labile in aqueous solution, potential for high background if not handled properly |
Experimental Protocols
Protocol 1: Peptidase Assay Using this compound with Ninhydrin Detection
This protocol is suitable for determining peptidase activity by quantifying the amino acids released from the hydrolysis of Gly-L-Ile.
Materials:
-
This compound (substrate)
-
Peptidase enzyme (e.g., purified cytosol nonspecific dipeptidase or a cell/tissue lysate containing peptidase activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin Reagent (e.g., 2% (w/v) ninhydrin in ethanol (B145695) or a commercially available formulation)[5]
-
Standard solutions of glycine and L-isoleucine (for calibration curve)
-
Trichloroacetic acid (TCA) or other stopping reagent
-
Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Gly-L-Ile (e.g., 100 mM) in the Assay Buffer.
-
Dilute the peptidase enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Prepare a series of standard solutions of an equimolar mixture of glycine and L-isoleucine in Assay Buffer (e.g., ranging from 0.1 to 2 mM).
-
-
Enzymatic Reaction:
-
Set up reaction tubes or a 96-well plate. For each reaction, add the appropriate volume of Assay Buffer.
-
Add the Gly-L-Ile substrate to a final desired concentration (e.g., 1-10 mM). It is recommended to test a range of substrate concentrations when determining kinetic parameters.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the peptidase enzyme solution. The final reaction volume can be, for example, 100 µL.
-
Include a "no enzyme" control to account for any non-enzymatic hydrolysis of the substrate.
-
Incubate the reaction for a specific period (e.g., 15, 30, 45, 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of a stopping reagent like 10% (w/v) TCA. This will precipitate the enzyme.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant which contains the liberated amino acids.
-
-
Ninhydrin Detection:
-
Take a defined volume of the supernatant from each reaction and the standard solutions.
-
Add the ninhydrin reagent.[6]
-
Heat the samples in a boiling water bath for 15-20 minutes.[12]
-
Cool the samples to room temperature.
-
Add a diluent solvent (e.g., 50% ethanol) to dissolve the colored product.[12]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the glycine/L-isoleucine standards against their concentrations.
-
Determine the concentration of the amino acids produced in each enzymatic reaction from the standard curve.
-
Calculate the peptidase activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).
-
Protocol 2: Peptidase Assay Using this compound with Fluorescamine Detection
This protocol offers higher sensitivity for detecting low levels of peptidase activity.
Materials:
-
All materials from Protocol 1, except for the ninhydrin reagent.
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone, freshly prepared and protected from light).
-
Borate Buffer (e.g., 0.2 M, pH 9.0).
-
Fluorometer or microplate reader with appropriate filters for fluorescamine (Excitation ~380-390 nm, Emission ~470-480 nm).
Procedure:
-
Enzymatic Reaction and Termination:
-
Follow steps 1-3 from Protocol 1 for reagent preparation, enzymatic reaction, and termination.
-
-
Fluorescamine Detection:
-
In a suitable reaction vessel (e.g., a microplate well), add a specific volume of the supernatant from the enzymatic reaction or the standard solutions.
-
Add Borate Buffer to adjust the pH to the optimal range for the fluorescamine reaction (pH 8-9.5).
-
Rapidly add the fluorescamine solution while vortexing or mixing to ensure immediate reaction. The reaction is complete within seconds.[8]
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Construct a standard curve using the fluorescence readings of the glycine/L-isoleucine standards.
-
Calculate the concentration of amino acids produced in the enzymatic reactions and determine the peptidase activity as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for Peptidase Assay using this compound.
Caption: Ninhydrin Reaction for Amino Acid Detection.
Caption: Fluorescamine Reaction for Amino Acid Detection.
Applications in Research and Drug Development
-
Enzyme Characterization: These assays are fundamental for determining the substrate specificity and kinetic parameters (Km and Vmax) of purified or recombinant peptidases. By varying the concentration of Gly-L-Ile, researchers can generate Michaelis-Menten plots to understand the enzyme's affinity for the substrate and its maximum catalytic rate.
-
High-Throughput Screening (HTS) for Inhibitors: The microplate-based formats of both the ninhydrin and fluorescamine assays are amenable to HTS of small molecule libraries to identify potential peptidase inhibitors. The fluorescamine assay, with its higher sensitivity and room temperature reaction, is particularly well-suited for HTS applications.
-
Diagnostics and Biomarker Discovery: Measuring the activity of specific dipeptidases in biological samples (e.g., serum, tissue homogenates) can have diagnostic potential. Altered peptidase activity has been associated with various diseases, and assays using substrates like Gly-L-Ile can be employed to investigate these links.
-
Monitoring Enzyme Purity: During the purification of a peptidase, these assays can be used to track the enzymatic activity across different purification steps, helping to assess the efficiency of the purification protocol.
Conclusion
This compound is a versatile and accessible substrate for a range of peptidase assays. The choice between the ninhydrin and fluorescamine detection methods will depend on the required sensitivity, available equipment, and the specific application. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to accurately and reliably measure peptidase activity, facilitating enzyme characterization and the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosol nonspecific dipeptidase - Wikipedia [en.wikipedia.org]
- 3. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyl-l-leucine hydrolase, a versatile `master' dipeptidase from monkey small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Amino Acid Assay [user.eng.umd.edu]
- 8. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Fluorescamine - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Application Note & Protocol: Characterizing Protein-Dipeptide Interactions with Glycyl-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of interactions between proteins and small molecules is fundamental to understanding biological processes and for the discovery and development of new therapeutic agents. Dipeptides, the smallest peptides, play crucial roles in various physiological functions, including nutrient uptake and cell signaling. Glycyl-L-isoleucine is a dipeptide of interest for its potential involvement in specific transport mechanisms and as a fragment in larger peptide-protein interactions. This document provides a detailed guide for characterizing the binding of this compound to a target protein using a suite of biophysical techniques. The protocols outlined herein are designed to deliver robust quantitative data on binding affinity, thermodynamics, kinetics, and structure, thereby providing a comprehensive understanding of the molecular recognition process.
Key Biophysical Techniques
A multi-faceted approach employing various biophysical methods is recommended for a thorough characterization of protein-dipeptide interactions.[1][2][] This application note focuses on three core techniques:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[1][4]
-
Surface Plasmon Resonance (SPR): A label-free optical method for real-time monitoring of binding events, yielding kinetic data (association and dissociation rates) in addition to binding affinity.
-
X-ray Crystallography: Provides high-resolution three-dimensional structural information of the protein-dipeptide complex, revealing the precise binding mode and key interacting residues.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Thermodynamic and Binding Affinity Data from Isothermal Titration Calorimetry (ITC)
| Parameter | Value | Units |
| Stoichiometry (n) | 0.98 ± 0.05 | |
| Dissociation Constant (Kd) | 15.2 ± 1.8 | µM |
| Association Constant (Ka) | (6.58 ± 0.78) x 104 | M-1 |
| Enthalpy Change (ΔH) | -8.5 ± 0.5 | kcal/mol |
| Entropy Change (ΔS) | 2.1 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -6.8 | kcal/mol |
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Parameter | Value | Units |
| Association Rate Constant (ka) | 2.1 x 103 | M-1s-1 |
| Dissociation Rate Constant (kd) | 3.2 x 10-2 | s-1 |
| Dissociation Constant (Kd) | 15.2 | µM |
Table 3: X-ray Crystallography Data Collection and Refinement Statistics
| Parameter | Value |
| Resolution | 1.8 Å |
| Space group | P212121 |
| Unit cell dimensions (a, b, c) | 55.2, 85.1, 110.4 Å |
| Rwork / Rfree | 0.18 / 0.22 |
| RMSD bonds | 0.008 Å |
| RMSD angles | 1.2° |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of thermodynamic parameters for the interaction between a target protein and this compound.
1. Materials:
-
Purified target protein (>95% purity)
-
This compound (>98% purity)
-
ITC instrument (e.g., MicroCal ITC200)
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl)
-
Degasser
2. Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare the this compound solution in the final dialysis buffer.
-
Accurately determine the concentrations of the protein and dipeptide solutions.
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation.
3. Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (e.g., 10-30 µM).
-
Load the this compound solution into the injection syringe (e.g., 220-350 µM, typically 10-15 times the protein concentration).
-
Set the injection parameters: a series of small injections (e.g., 19 injections of 2 µL) with a spacing of 150-180 seconds between injections to allow for re-equilibration. The first injection is typically smaller (e.g., 0.4 µL) and is discarded during data analysis.
4. Data Analysis:
-
Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., single-site binding model) using the analysis software provided with the instrument to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd), Gibbs free energy (ΔG), and entropy (ΔS) can then be calculated.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol details the measurement of binding kinetics and affinity for the protein-glycyl-L-isoleucine interaction.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified target protein (>95% purity)
-
This compound (>98% purity)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
2. Protein Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein injection to serve as a control for non-specific binding and bulk refractive index changes.
3. Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer. A concentration range that brackets the expected Kd is ideal (e.g., 0.1x to 10x the Kd).
-
Inject the dipeptide solutions over the sensor surface, starting with the lowest concentration. Each injection cycle should consist of an association phase (dipeptide injection) followed by a dissociation phase (running buffer flow).
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.
-
Include buffer-only injections (blanks) for double referencing.
4. Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
Protocol 3: X-ray Crystallography
This protocol outlines the steps to determine the three-dimensional structure of the protein-glycyl-L-isoleucine complex.
1. Materials:
-
Highly purified and concentrated target protein (>98% purity, >5 mg/mL)
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
2. Crystallization:
-
Co-crystallization:
-
Incubate the protein with a molar excess of this compound (e.g., 10-fold excess) for a sufficient time to allow complex formation.
-
Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) by mixing the protein-dipeptide complex with a range of crystallization screen solutions.
-
-
Soaking:
-
First, obtain crystals of the apo-protein.
-
Prepare a soaking solution containing the crystallization mother liquor supplemented with a high concentration of this compound.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
3. Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on the goniometer of the X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
4. Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement if a homologous structure is available.
-
Build the protein model into the electron density map and add the this compound ligand into the corresponding difference density.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations.
-
Validate the final structure.
Conclusion
The integrated application of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray Crystallography provides a powerful and comprehensive approach to characterizing the interaction between a protein and the dipeptide this compound. The detailed protocols and data presentation formats provided in this application note are intended to guide researchers in obtaining high-quality, reproducible data, thereby advancing our understanding of the molecular basis of protein-dipeptide recognition and facilitating drug discovery efforts.
References
- 1. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Glycyl-L-Isoleucine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the solution-phase synthesis of the dipeptide, glycyl-L-isoleucine. The methodology is based on well-established principles of peptide chemistry, employing protective group strategies and a carbodiimide-mediated coupling reaction. This protocol is intended for researchers in organic chemistry, biochemistry, and pharmacology who require a reliable method for producing this specific dipeptide for various research applications.
Introduction
This compound is a dipeptide composed of the amino acids glycine (B1666218) and L-isoleucine. The synthesis of such peptides in a laboratory setting is crucial for a wide range of research areas, including drug discovery, proteomics, and the study of enzyme-substrate interactions. The controlled formation of a peptide bond between two different amino acids requires a strategic approach to prevent unwanted side reactions, such as the formation of homodimers (glycyl-glycine or isoleucyl-isoleucine) or a mixture of products.[1][2] This is achieved through the use of protecting groups for the reactive amino and carboxyl termini.[2][3][4][5]
This protocol details a solution-phase synthesis approach, which remains a valuable technique for peptide synthesis.[1][6][7] The strategy involves the protection of the amino group of glycine and the carboxyl group of L-isoleucine, followed by a coupling reaction facilitated by a coupling agent, and subsequent deprotection steps to yield the final dipeptide.
Overall Synthesis Strategy
The synthesis of this compound will be carried out in a five-step process:[2][4]
-
Protection of the N-terminus of Glycine: The amino group of glycine will be protected using the tert-butyloxycarbonyl (Boc) group.
-
Protection of the C-terminus of L-isoleucine: The carboxyl group of L-isoleucine will be protected as a methyl ester.
-
Coupling Reaction: The protected amino acids, Boc-glycine and L-isoleucine methyl ester, will be coupled using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent to form the protected dipeptide, Boc-glycyl-L-isoleucine methyl ester.
-
Deprotection of the N-terminus: The Boc protecting group will be removed from the N-terminus using a strong acid, such as trifluoroacetic acid (TFA).[4][7]
-
Deprotection of the C-terminus (Saponification): The methyl ester protecting group will be removed from the C-terminus by saponification (hydrolysis with a base) to yield the final product, this compound.
The overall workflow of the synthesis is depicted in the following diagram:
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Glycine | Reagent | Sigma-Aldrich |
| L-Isoleucine | Reagent | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Reagent | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent | Sigma-Aldrich |
| Methanol (CH₃OH) | Anhydrous | Sigma-Aldrich |
| Dicyclohexylcarbodiimide (DCC) | Reagent | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich |
| Sodium hydroxide (B78521) (NaOH) | ACS Reagent | Fisher Scientific |
| Dichloromethane (B109758) (DCM) | Anhydrous | Fisher Scientific |
| Ethyl acetate (B1210297) (EtOAc) | ACS Reagent | Fisher Scientific |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Hydrochloric acid (HCl) | ACS Reagent | Fisher Scientific |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS Reagent | Fisher Scientific |
Step 1: Synthesis of N-Boc-Glycine
-
Dissolve glycine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the glycine is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-glycine as a white solid.
Step 2: Synthesis of L-Isoleucine Methyl Ester Hydrochloride
-
Suspend L-isoleucine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to -10 °C.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below -5 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the solution and evaporate the solvent under reduced pressure.
-
The resulting white solid, L-isoleucine methyl ester hydrochloride, can be used in the next step without further purification.
Step 3: Coupling of N-Boc-Glycine and L-Isoleucine Methyl Ester
-
Dissolve N-Boc-glycine (1.0 eq) and L-isoleucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.0 eq) to neutralize the hydrochloride salt.
-
Add dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in a small amount of DCM.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected dipeptide, Boc-glycyl-L-isoleucine methyl ester.
Step 4: Deprotection of the N-terminus
-
Dissolve the protected dipeptide, Boc-glycyl-L-isoleucine methyl ester, in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[4]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is this compound methyl ester trifluoroacetate (B77799) salt.
Step 5: Saponification of the Methyl Ester
-
Dissolve the this compound methyl ester trifluoroacetate salt in a minimal amount of water.
-
Cool the solution to 0 °C and add 1 M NaOH dropwise until the pH reaches 12.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the solution to pH 7 with 1 M HCl.
-
The crude this compound can be purified by recrystallization from a water/ethanol mixture.[8]
Data Presentation
Table of Reagents and Molar Equivalents
| Step | Reagent | Molar Equivalent |
| 1 | Glycine | 1.0 |
| Sodium Hydroxide | 2.5 | |
| Di-tert-butyl dicarbonate | 1.1 | |
| 2 | L-Isoleucine | 1.0 |
| Thionyl Chloride | 1.2 | |
| 3 | N-Boc-Glycine | 1.0 |
| L-Isoleucine Methyl Ester HCl | 1.0 | |
| Triethylamine | 1.0 | |
| Dicyclohexylcarbodiimide (DCC) | 1.1 |
Expected Yields and Purity
| Product | Expected Yield (%) | Purity (%) | Analytical Method |
| N-Boc-Glycine | 85-95 | >98 | ¹H NMR, LC-MS |
| L-Isoleucine Methyl Ester HCl | 90-98 | >98 | ¹H NMR |
| Boc-Gly-L-Ile-OMe | 70-85 | >95 | ¹H NMR, LC-MS |
| This compound | 60-75 (after purification) | >99 | ¹H NMR, ¹³C NMR, HRMS |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the dipeptide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by analytical HPLC.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Thionyl chloride, DCC, and TFA are corrosive and toxic. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
This detailed protocol provides a robust framework for the successful laboratory synthesis of this compound. Adherence to the described procedures and safety precautions is essential for obtaining a high-purity product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [Separation of a mixture of L-isoleucine and L-leucine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl-L-Isoleucine in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the dipeptide glycyl-L-isoleucine (Gly-Ile) in drug delivery research, focusing on its application as a linker in prodrug design to enhance the oral bioavailability of poorly absorbed drugs. The protocols detailed below are based on established methodologies for the synthesis, in vitro evaluation, and in vivo assessment of dipeptide-drug conjugates.
Application Notes
Introduction to this compound Prodrugs
This compound is a dipeptide composed of glycine (B1666218) and L-isoleucine. In drug delivery, it is primarily utilized as a promoiety in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. The Gly-Ile dipeptide is strategically attached to a parent drug, often via an ester or amide linkage, to create a conjugate that can leverage specific biological transport mechanisms, thereby improving the drug's pharmacokinetic profile.
Mechanism of Enhanced Absorption: Targeting PEPT1
The primary rationale for using Gly-Ile in prodrug design is to target the human intestinal peptide transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1).[1][2] PEPT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of enterocytes in the small intestine.[3] Its physiological function is the absorption of di- and tripeptides resulting from protein digestion. By mimicking these natural substrates, Gly-Ile-drug conjugates can be actively transported across the intestinal epithelium via PEPT1. This active transport bypasses limitations of the parent drug, such as poor membrane permeability or efflux by transporters like P-glycoprotein. Once inside the enterocyte, the Gly-Ile linker is designed to be cleaved by intracellular enzymes, such as esterases or amidases, releasing the active parent drug, which can then enter systemic circulation.[4]
Illustrative Example: L-Isoleucine-Acyclovir Prodrug
Due to a lack of publicly available data specifically for a this compound conjugate, we present data for an L-isoleucine-acyclovir (IACV) prodrug as a closely related and illustrative example. Acyclovir (B1169), an antiviral drug, has low oral bioavailability. Conjugating it with L-isoleucine, a component of the Gly-Ile dipeptide, has been shown to significantly improve its absorption characteristics.
Data Presentation
The following tables summarize quantitative data for L-Isoleucine-Acyclovir (IACV) to demonstrate the potential improvements offered by a dipeptide-based prodrug strategy.
Table 1: In Vitro Caco-2 Cell Permeability
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) |
| Acyclovir (ACV) | 0.2 x 10⁻⁶ |
| L-Isoleucine-ACV (IACV) | 1.5 x 10⁻⁶ |
Data adapted from a study on amino acid prodrugs of acyclovir. The Papp value for IACV demonstrates a significant increase in permeability across a Caco-2 cell monolayer, a model of the intestinal epithelium, compared to the parent drug acyclovir.[5]
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Acyclovir (ACV) | L-Isoleucine-ACV (IACV) |
| Cmax (µM) | 2.6 ± 1.2 | 15.4 ± 5.8 |
| Tmax (min) | 30 ± 10 | 45 ± 15 |
| AUC₀-t (µM*min) | 480 ± 120 | 1850 ± 450 |
Data represents the total plasma concentration of acyclovir after oral administration of either acyclovir or L-Isoleucine-ACV. Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are key pharmacokinetic parameters. The data shows a substantial increase in systemic exposure to acyclovir when administered as the IACV prodrug.
Table 3: PEPT1 Transporter Affinity (Illustrative)
| Compound | IC₅₀ (mM) |
| Peramivir-L-Ile | 1.78 ± 0.48 |
This table shows the concentration of a Peramivir-L-Isoleucine conjugate required to inhibit 50% of the uptake of a known PEPT1 substrate (glycyl-sarcosine) in Caco-2 cells. A lower IC₅₀ value indicates a higher affinity for the PEPT1 transporter. This data is used as an illustrative example of the potential PEPT1 binding affinity of an L-isoleucine containing prodrug.
Table 4: Linker Stability in Plasma (Illustrative)
| Linker Type | Stability in Human Plasma |
| Dipeptide (e.g., Val-Cit, Val-Ala) | Generally high stability |
| Tetrapeptide (Gly-Gly-Phe-Gly) | >21 days with 1-2% drug release |
Experimental Protocols
Synthesis of a this compound-Drug Conjugate (General Protocol)
This protocol describes a general method for the solid-phase synthesis of a Gly-Ile-drug conjugate where the drug contains a hydroxyl group for esterification.
Materials:
-
Fmoc-L-Isoleucine
-
Fmoc-Glycine
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Parent drug with a hydroxyl group
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile (B52724)
Procedure:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Attachment of First Amino Acid (L-Isoleucine):
-
Dissolve Fmoc-L-Isoleucine and DIPEA in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF and DCM.
-
-
Coupling of Second Amino Acid (Glycine):
-
Dissolve Fmoc-Glycine, HBTU, and DIPEA in DMF.
-
Add the coupling solution to the resin and shake for 1 hour.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 3.
-
Drug Conjugation:
-
Dissolve the parent drug, HBTU, and DIPEA in DMF. For esterification, DMAP can be added as a catalyst.
-
Add the solution to the resin and shake overnight.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final Gly-Ile-drug conjugate by LC-MS and NMR.
Caco-2 Cell Permeability Assay
This protocol is for determining the apparent permeability coefficient (Papp) of a Gly-Ile-drug conjugate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound (Gly-Ile-drug conjugate) and parent drug
-
Lucifer yellow
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells at 37°C in a 5% CO₂ atmosphere.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay to check for paracellular leakage.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with HBSS (pH 7.4) at 37°C.
-
Add HBSS (pH 6.5) containing the test compound to the apical (AP) side and fresh HBSS (pH 7.4) to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound and any metabolites (parent drug) in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the AP chamber.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a Gly-Ile-drug conjugate after oral administration to rats.
Materials:
-
Sprague-Dawley rats (male, 200-250 g) with jugular vein cannulation
-
Gly-Ile-drug conjugate and parent drug
-
Formulation vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the cannulated rats for at least 24 hours before the experiment.
-
Fast the rats overnight (12-18 hours) with free access to water.
-
-
Dosing:
-
Prepare a suspension or solution of the test compound in the formulation vehicle.
-
Administer a single oral dose of the Gly-Ile-drug conjugate or parent drug via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes).
-
Collect blood into heparinized tubes and immediately centrifuge to obtain plasma.
-
-
Plasma Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Extract the drug and any metabolites from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
-
Gly-Ile Linker Stability Assay in Plasma
This protocol is for evaluating the stability of the Gly-Ile linker in plasma.
Materials:
-
Gly-Ile-drug conjugate
-
Human or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the Gly-Ile-drug conjugate into pre-warmed plasma at a final concentration.
-
Incubate the plasma samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining intact prodrug and the released parent drug over time.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact prodrug against time.
-
Determine the half-life (t₁/₂) of the prodrug in plasma from the degradation curve.
-
Visualizations
Caption: PEPT1-mediated uptake of a Gly-Ile drug conjugate.
Caption: Workflow for developing and evaluating Gly-Ile prodrugs.
Caption: PEPT1-mediated inflammatory signaling pathway.
References
- 1. Prodrug design targeting intestinal PepT1 for improved oral absorption: design and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl-L-Isoleucine Uptake Assays in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transport of small peptides, such as di- and tripeptides, across neuronal cell membranes is a critical process in the central nervous system (CNS). This transport is primarily mediated by proton-coupled oligopeptide transporters (POTs), with peptide transporter 2 (PEPT2), a member of the solute carrier family 15 (SLC15A2), being the predominant high-affinity, low-capacity transporter in the brain.[1][2] PEPT2 is expressed in various brain regions and is found in both neurons and glial cells.[1][3] This transporter plays a crucial role in neuropeptide homeostasis, the clearance of peptide-based neurotoxins, and the absorption of peptidomimetic drugs.[1][4][5]
Glycyl-L-isoleucine is a dipeptide that can be utilized to study the activity of PEPT2 in neuronal cells. Understanding the kinetics and regulation of its uptake is vital for neuroscience research and the development of CNS-targeted therapeutics. These application notes provide detailed protocols for performing this compound uptake assays in neuronal cell lines using both radiolabeled and fluorescent methods.
Key Transporter: PEPT2 (SLC15A2)
PEPT2 is an electrogenic symporter that cotransports di- and tripeptides with protons (H+) down an electrochemical gradient.[1] Its high affinity for a broad range of di- and tripeptides makes it a key player in peptide transport in the brain.
Table 1: General Characteristics of PEPT2
| Property | Description | Reference |
| Gene | SLC15A2 | [2] |
| Transport Mechanism | H+/dipeptide symport | [1] |
| Affinity (Km) | Low micromolar range for many substrates | [6] |
| Cellular Localization | Apical membrane of choroid plexus, neurons, glial cells | [1][3][6] |
| Physiological Role | Neuropeptide homeostasis, clearance of metabolic byproducts, drug absorption | [1][4] |
Recommended Neuronal Cell Lines
The choice of cell line is critical for studying neuronal peptide transport. The following cell lines are commonly used in neuroscience research and are known to express peptide transporters.
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a mature neuronal phenotype.
-
PC-12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
Experimental Protocols
Two primary methods for assessing this compound uptake are detailed below: a radiolabeled uptake assay and a fluorescent uptake assay. Glycyl-sarcosine (Gly-Sar) is a metabolically stable dipeptide and is often used as a prototypic substrate for PEPT2.[6] Due to the limited commercial availability of radiolabeled this compound, [³H]Gly-Sar can be used as a reliable substitute to characterize PEPT2 activity.
Protocol 1: Radiolabeled this compound (using [³H]Gly-Sar) Uptake Assay in SH-SY5Y Cells
This protocol describes the measurement of [³H]Gly-Sar uptake in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Poly-D-lysine coated 24-well plates
-
[³H]Glycyl-sarcosine ([³H]Gly-Sar)
-
Unlabeled Gly-Sar and this compound
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Wash Buffer: Ice-cold HBSS, pH 7.4
-
Lysis Buffer: 0.1 M NaOH with 1% SDS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, treat cells with 10 µM retinoic acid for 5-7 days.
-
Seed the differentiated SH-SY5Y cells onto poly-D-lysine coated 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24-48 hours.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed (37°C) Uptake Buffer (pH 6.0).
-
Add 500 µL of pre-warmed Uptake Buffer containing [³H]Gly-Sar (final concentration, e.g., 10 µM) to each well to initiate the uptake. For competition experiments, add unlabeled this compound or Gly-Sar at various concentrations along with the radiolabeled substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10, 15, 30 minutes) to determine the time-course of uptake. A 10-minute incubation is often suitable for kinetic studies.
-
To determine non-specific uptake, perform parallel experiments in the presence of a high concentration of unlabeled Gly-Sar (e.g., 10 mM).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer (pH 7.4).
-
Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the uptake as pmol/mg protein/min.
-
For kinetic analysis, perform the assay with varying concentrations of [³H]Gly-Sar to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
For inhibition studies, calculate the IC₅₀ value of this compound by measuring the concentration that inhibits 50% of the specific [³H]Gly-Sar uptake.
Protocol 2: Fluorescent this compound Uptake Assay in PC-12 Cells
This protocol utilizes a fluorescently labeled dipeptide to visualize and quantify uptake in the rat pheochromocytoma cell line PC-12. A commercially available fluorescent dipeptide analog, such as β-Ala-Lys-Nε-AMCA, can be used.
Materials:
-
PC-12 cells
-
RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine coated 96-well black, clear-bottom plates
-
Fluorescent dipeptide (e.g., β-Ala-Lys-Nε-AMCA)
-
Unlabeled this compound
-
Uptake Buffer: HBSS buffered with 25 mM MES, pH 6.0
-
Wash Buffer: Ice-cold HBSS, pH 7.4
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC-12 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, treat the cells with 50-100 ng/mL NGF for 7-10 days.
-
Seed the differentiated PC-12 cells onto poly-L-lysine coated 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Uptake Assay:
-
On the day of the experiment, remove the culture medium.
-
Wash the cells twice with 200 µL of pre-warmed (37°C) Uptake Buffer (pH 6.0).
-
Add 100 µL of pre-warmed Uptake Buffer containing the fluorescent dipeptide (e.g., 10 µM) to each well. For competition experiments, include varying concentrations of unlabeled this compound.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
To determine non-specific uptake, perform parallel experiments in the presence of a high concentration of a known PEPT2 inhibitor or unlabeled dipeptide.
-
-
Termination and Measurement:
-
Terminate the uptake by aspirating the uptake solution.
-
Wash the cells three times with 200 µL of ice-cold Wash Buffer (pH 7.4).
-
Add 100 µL of Wash Buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (for AMCA: Ex/Em ≈ 350/450 nm).
-
Alternatively, visualize and quantify uptake at the single-cell level using a fluorescence microscope.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the specific uptake by subtracting the fluorescence in the presence of an inhibitor from the total fluorescence.
-
Normalize the data to the number of cells or protein concentration if necessary.
-
Plot the fluorescence intensity against the concentration of the inhibitor to determine the IC₅₀.
Data Presentation
Table 2: Kinetic Parameters of Dipeptide Transport via PEPT2
| Dipeptide | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Glycyl-sarcosine | Rat Choroid Plexus Epithelial Cells (Primary Culture) | 59.6 | Not Reported | [6] |
| β-Ala-Lys-Nε-AMCA | Rat Astrocytes (Primary Culture) | 28 | 6000 | [7] |
| Cefadroxil | PEPT2-expressing oocytes | ~20 | Not Applicable | |
| Carnosine | Neurons | Not Reported | Not Reported | [1] |
Note: Specific kinetic data for this compound in neuronal cells is limited in publicly available literature. The provided data for structurally similar dipeptides and known PEPT2 substrates can be used as a reference.
Table 3: IC₅₀ Values for Competitive Inhibition of Dipeptide Uptake
| Inhibitor | Labeled Substrate | Cell Line | IC₅₀ (µM) | Reference |
| Glycyl-L-glutamine | β-Ala-Lys-Nε-AMCA | Enteric Neurons/Glia | Effective Inhibition | [8] |
| D-Phenylalanyl-L-alanine | β-Ala-Lys-Nε-AMCA | Enteric Neurons/Glia | Effective Inhibition | [8] |
| Cefadroxil | β-Ala-Lys-Nε-AMCA | Enteric Neurons/Glia | Effective Inhibition | [8] |
Signaling Pathways and Regulation
The activity of PEPT2 in neuronal cells can be modulated by various intracellular signaling pathways. Protein Kinase C (PKC) and the PI3K/Akt pathway have been implicated in the regulation of PEPT2 function.[4] Activation of PKC can influence the kinetic properties of PEPT2, while the PI3K/Akt pathway can affect its expression and the overall transport of dipeptides.[4] Furthermore, intracellular calcium levels can play a role in modulating PEPT2 activity, potentially through PKC-dependent mechanisms.[4]
Visualizations
Caption: Workflow for this compound uptake assays.
Caption: PEPT2 signaling and regulation in neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Expression of PEPT2 peptide transporter mRNA and protein in glial cells of rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of PEPT2 in peptide/mimetic trafficking at the blood-cerebrospinal fluid barrier: studies in rat choroid plexus epithelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Glycyl-L-Isoleucine on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It is responsible for the degradation of incretins, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. Inhibition of DPP-IV increases the bioavailability of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.
These notes will provide a comprehensive guide for researchers interested in investigating the enzyme kinetics of glycyl-L-isoleucine, from initial screening to detailed kinetic characterization.
Data Presentation: Hypothetical Kinetic Data for this compound against DPP-IV
The following tables summarize hypothetical quantitative data for the inhibitory effect of this compound on Dipeptidyl Peptidase IV (DPP-IV) activity. This data is for illustrative purposes to guide researchers in their own data presentation.
Table 1: Inhibition of DPP-IV by this compound
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Human DPP-IV | 150 | Competitive |
Table 2: Michaelis-Menten Kinetic Parameters of DPP-IV in the Presence of this compound
| Inhibitor Concentration (µM) | Vmax (µmol/min/mg) | Km (mM) |
| 0 (Control) | 100 | 0.5 |
| 50 | 100 | 0.75 |
| 100 | 100 | 1.0 |
| 200 | 100 | 1.5 |
Table 3: Inhibitor Constant (Ki) for this compound
| Inhibitor | Ki (µM) |
| This compound | 75 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound Inhibition of DPP-IV
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
This compound
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-P-pNA)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve human recombinant DPP-IV in Tris-HCl buffer to a final concentration of 0.1 U/mL.
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Dissolve G-P-pNA in Tris-HCl buffer to a final concentration of 2 mM.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each this compound dilution to respective wells.
-
For the control (no inhibitor) wells, add 25 µL of Tris-HCl buffer.
-
Add 50 µL of the DPP-IV enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the G-P-pNA substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax) and Inhibition Type
This protocol outlines the procedure to determine the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the type of inhibition exerted by this compound on DPP-IV.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in Protocol 1.
-
Prepare a range of concentrations of the substrate G-P-pNA in Tris-HCl buffer.
-
-
Assay Setup:
-
Set up reactions in a 96-well plate with a fixed concentration of DPP-IV and varying concentrations of the substrate (G-P-pNA).
-
Perform these reactions in the absence (control) and presence of different fixed concentrations of this compound.
-
-
Enzymatic Reaction and Data Acquisition:
-
Follow the same procedure for initiating the reaction and measuring absorbance as described in Protocol 1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction velocity (rate of change of absorbance) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.
-
To determine the type of inhibition, create a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km remains constant, Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel (both Km and Vmax decrease).
-
-
The inhibitor constant (Ki) for competitive inhibition can be calculated using the following equation: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis-Menten constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: Isoleucine biosynthetic pathway from threonine.
Experimental Workflow
Caption: Workflow for IC50 determination.
Logical Relationship: Types of Enzyme Inhibition
Caption: Types of reversible enzyme inhibition.
Troubleshooting & Optimization
Technical Support Center: Improving Glycyl-L-Isoleucine Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of glycyl-L-isoleucine in aqueous solutions.
Understanding this compound Solubility
This compound is a dipeptide composed of glycine (B1666218) and L-isoleucine. Its solubility in aqueous solutions is influenced by the physicochemical properties of these constituent amino acids. Glycine is a small, hydrophilic amino acid, while L-isoleucine possesses a hydrophobic branched-chain side group. This combination can lead to moderate solubility in neutral aqueous solutions. The key to enhancing its solubility often lies in optimizing the solution's pH and temperature, or through the use of co-solvents.
A key data point for the solubility of this compound in water is:
| Property | Value | Unit |
| Solubility in Water | ≥ 100 | mg/mL |
| ≥ 531.29 | mM | |
| Molecular Weight | 188.22 | g/mol |
Note: The reported solubility of "≥ 100 mg/mL" indicates that the saturation point was not reached at this concentration.
Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water. | The concentration is too high, or the solution is at or near the isoelectric point of the dipeptide, minimizing its net charge and reducing solubility. | 1. Reduce Concentration: Start by attempting to dissolve a smaller amount of the dipeptide. 2. Adjust pH: Since this compound is a neutral dipeptide, its solubility is lowest near its isoelectric point (pI), which is typically around pH 5-6. Adjusting the pH away from this point will increase solubility. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring. 3. Gentle Heating: Warm the solution to 30-40°C to increase the kinetic energy and aid dissolution. Avoid excessive heat, which could lead to degradation. 4. Sonication: Use a sonicator bath to provide energy to break up peptide aggregates. |
| The solution is cloudy or contains visible particles after initial dissolution. | Incomplete dissolution or the presence of insoluble impurities. | 1. Continue Stirring/Vortexing: Ensure the solution has been adequately mixed. 2. Centrifugation: Centrifuge the solution at a moderate speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material. Carefully collect the supernatant. 3. Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter. This will also remove any remaining particulates. |
| Precipitation occurs when adding a buffer or another component. | The pH of the final solution is near the pI of this compound, or the high salt concentration of the buffer is causing a "salting-out" effect. | 1. Check Final pH: Ensure the pH of the final mixture is sufficiently far from the pI of the dipeptide. 2. Order of Addition: Add the dissolved this compound solution to the buffer or other components slowly while stirring. This avoids localized high concentrations that can lead to precipitation. 3. Reduce Salt Concentration: If possible, use a buffer with a lower salt concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of pH on the solubility of this compound?
A1: The solubility of this compound is pH-dependent. As a dipeptide, it has an amino group (positively charged at low pH) and a carboxyl group (negatively charged at high pH). At its isoelectric point (pI), the net charge is zero, and solubility is at its minimum. Moving the pH away from the pI, either to a more acidic or a more basic range, will increase the net charge of the molecule, enhancing its interaction with water and thereby increasing its solubility.
Expected Trend of this compound Solubility with pH
| pH Range | Predominant Charge | Expected Solubility Trend |
| < 4 | Positive | High |
| 4 - 7 | Approaching Net Zero | Decreasing to Minimum |
| > 7 | Negative | Increasing |
Q2: How does temperature affect the solubility of this compound?
A2: For most solids, solubility in a liquid solvent increases with temperature. This is generally true for dipeptides like this compound. Increasing the temperature of the aqueous solution provides more thermal energy to overcome the intermolecular forces in the solid state, facilitating dissolution. However, it is crucial to use only gentle warming (e.g., up to 40°C) to avoid potential chemical degradation or hydrolysis of the peptide bond.
Expected Trend of this compound Solubility with Temperature
| Temperature (°C) | Expected Solubility Trend |
| 4 | Low |
| 25 (Room Temp) | Moderate |
| 40 | High |
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, the use of co-solvents can be an effective strategy. Due to the hydrophobic nature of the isoleucine side chain, small amounts of organic co-solvents can help to disrupt the hydrophobic interactions that may limit solubility in purely aqueous solutions.
Common Co-solvents for Improving Peptide Solubility
| Co-solvent | Typical Starting Concentration | Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | 5-10% (v/v) | Generally biocompatible at low concentrations. Can be difficult to remove. |
| Ethanol | 10-20% (v/v) | Volatile and easily removed. May not be suitable for all biological assays. |
| Acetonitrile | 5-10% (v/v) | Often used in HPLC preparations. Can be denaturing to proteins at higher concentrations. |
When using a co-solvent, it is recommended to first dissolve the this compound in the pure co-solvent and then slowly add this solution to the aqueous buffer with vigorous stirring.
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a standard method for determining the solubility of this compound in an aqueous buffer at a specific temperature.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the aqueous buffer. An excess is necessary to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Incubate the tube at a constant temperature (e.g., 25°C) in a thermomixer or incubator shaker for 24-48 hours to allow the solution to reach equilibrium. The shaking ensures continuous mixing.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Perform a serial dilution of the supernatant with the same buffer to bring the concentration within the linear range of the chosen analytical method.
-
-
Concentration Measurement:
-
Determine the concentration of this compound in the diluted samples using a validated analytical method (e.g., UV spectrophotometry at a specific wavelength if the peptide has a chromophore, or more commonly, by HPLC with a suitable standard curve).
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Caption: Troubleshooting logic for improving this compound solubility.
Technical Support Center: Glycyl-L-isoleucine Degradation Analysis
Welcome to the technical support center for Glycyl-L-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation pathways and products of the dipeptide this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways:
-
Hydrolysis: The peptide bond between glycine (B1666218) and L-isoleucine can be cleaved by chemical or enzymatic hydrolysis, yielding the individual amino acids, glycine and L-isoleucine. This is a common degradation route in aqueous solutions and is influenced by pH and temperature.
-
Intramolecular Cyclization: this compound can undergo intramolecular cyclization to form the cyclic dipeptide, cyclo(Gly-Ile), also known as a diketopiperazine (DKP). This process is particularly significant at elevated temperatures and near-neutral pH.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products you can expect to observe are:
- Glycine
- L-isoleucine
- Cyclo(Gly-Ile) (a diketopiperazine)
Under certain conditions, further degradation of the constituent amino acids may occur, but these are the immediate products from the dipeptide's breakdown.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature play a crucial role in the stability of this compound.
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the peptide bond. The rate of diketopiperazine formation is also pH-dependent, with studies on similar dipeptides showing that the rate is influenced by the ionization state of the N-terminal amino group.[1]
-
Temperature: Increased temperature significantly accelerates both hydrolysis and diketopiperazine formation. Studies on dipeptides have shown that the rate of hydrolysis increases exponentially with temperature.[2] High-temperature studies on glycylisoleucine (B13390841) have confirmed the formation of diketopiperazines.
Q4: What enzymes can cleave this compound?
A4: Various peptidases can hydrolyze the peptide bond in this compound. Dipeptidyl peptidases (DPPs), such as DPP-IV, are known to cleave dipeptides from the N-terminus of polypeptides, particularly those with a penultimate proline or alanine. While specific kinetic data for this compound with a wide range of peptidases is not extensively published, it is susceptible to cleavage by various cytosolic and brush-border peptidases in biological systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Multiple peaks in the chromatogram besides the main this compound peak.
-
Mass signals that do not correspond to the parent peptide or its primary degradation products.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Diketopiperazine (DKP) Formation | Confirm the presence of cyclo(Gly-Ile) by comparing the retention time and mass-to-charge ratio (m/z) with a standard, if available. DKPs are often more hydrophobic and may have a longer retention time in reversed-phase HPLC. |
| Sample Contamination | Ensure clean handling procedures. Use fresh, high-purity solvents and clean vials to minimize contamination.[3] |
| Matrix Effects in MS | If using mass spectrometry, complex sample matrices can suppress or enhance ionization. Perform a matrix effect study by comparing the signal of a pure standard to the signal of the standard spiked into the sample matrix. If significant matrix effects are observed, improve sample cleanup using solid-phase extraction (SPE) or dilute the sample. |
| Formation of Adducts in MS | In electrospray ionization mass spectrometry (ESI-MS), adducts with salts (e.g., [M+Na]+, [M+K]+) are common. Use high-purity mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) to minimize adduct formation. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Symptoms:
-
Asymmetrical peaks in the chromatogram, leading to inaccurate integration and quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column | Peak tailing for basic compounds like peptides can occur due to interactions with residual silanol (B1196071) groups on the silica-based column. Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups and reduce these interactions. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion. Dilute the sample and re-inject. |
| Column Contamination or Void | If all peaks in the chromatogram show poor shape, the column may be contaminated or have a void at the inlet. Replace the guard column if one is in use. If the problem persists, try back-flushing the analytical column or replace it. |
| Inappropriate Injection Solvent | If the injection solvent is much stronger (higher organic content in reversed-phase) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 3: Low or No Recovery of this compound
Symptoms:
-
Weak or absent signal for the this compound peak in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces, especially at low concentrations. Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass). Adding a small amount of organic solvent or a carrier protein to the sample can sometimes help. |
| Degradation During Sample Preparation or Storage | Prepare samples fresh and store them at low temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term) to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Incomplete Elution from HPLC Column | If the peptide is not fully eluting, a stronger mobile phase may be needed. Increase the percentage of the organic solvent in the gradient. |
| Ion Suppression in MS | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation to resolve the analyte from interfering compounds or enhance the sample cleanup procedure. |
Data Presentation
The following table summarizes the expected primary degradation products of this compound and their molecular weights.
| Compound | Molecular Formula | Monoisotopic Molecular Weight (Da) |
| This compound | C₈H₁₆N₂O₃ | 188.1161 |
| Glycine | C₂H₅NO₂ | 75.0320 |
| L-isoleucine | C₆H₁₃NO₂ | 131.0946 |
| Cyclo(Gly-Ile) | C₈H₁₄N₂O₂ | 170.1055 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (B78521) (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Buffer solutions (e.g., phosphate (B84403) or acetate buffers at various pH values)
- HPLC or LC-MS/MS system
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
- Base Hydrolysis: Dissolve this compound in 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Take aliquots at different time points for analysis.
- Thermal Degradation: Dissolve this compound in a neutral buffer (e.g., phosphate buffer, pH 7.4). Incubate at an elevated temperature (e.g., 70°C). Take aliquots at different time points for analysis.
- Photolytic Degradation: Expose a solution of this compound in a neutral buffer to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after a defined exposure period.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
- Use MS/MS to elucidate the structures of the unknown degradation products.
Protocol 2: HPLC-UV Method for Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC method for the separation and quantification of this compound and its primary degradation products.
1. Instrumentation and Columns:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) in water.
- Mobile Phase B: 0.1% TFA or FA in acetonitrile.
- Gradient Program (example):
- 0-5 min: 5% B
- 5-20 min: 5% to 50% B
- 20-25 min: 50% to 95% B
- 25-30 min: Hold at 95% B
- 30-31 min: 95% to 5% B
- 31-35 min: Re-equilibrate at 5% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210-220 nm
3. Sample Preparation:
- Dissolve the sample in the initial mobile phase (e.g., 95% A, 5% B) to a suitable concentration.
- Filter the sample through a 0.22 µm syringe filter before injection.
4. Expected Elution Order:
- In a typical reversed-phase separation, the more polar compounds will elute first. Therefore, expect Glycine to elute earliest, followed by this compound, L-isoleucine, and finally the more hydrophobic cyclo(Gly-Ile).
Visualizations
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Optimizing Glycyl-L-Isoleucine Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Glycyl-L-Isoleucine in cell culture applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration in your cell culture experiments.
1. Issue: Suboptimal Cell Growth or Viability After Supplementation
-
Question: We've started supplementing our CHO cell culture with this compound, but the viable cell density (VCD) is lower than the control group, and viability has decreased. What could be the cause?
-
Answer: This issue can stem from several factors related to the concentration of the dipeptide and the overall culture conditions.
-
Potential Cause 1: Cytotoxicity from High Concentration. While this compound is generally well-tolerated, excessively high concentrations can be toxic to cells. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Potential Cause 2: Metabolic Imbalance. The introduction of a new nutrient source can alter cellular metabolism. An excess of isoleucine and glycine (B1666218), following the hydrolysis of the dipeptide, might lead to metabolic imbalances. For instance, high levels of branched-chain amino acids like isoleucine can influence glucose metabolism.[1][2]
-
Potential Cause 3: Ammonia (B1221849) Accumulation. Although dipeptides are more stable than free L-glutamine (B1671663), their metabolism can still contribute to ammonia buildup in the culture medium, which is toxic to cells.[3][4]
Troubleshooting Steps:
-
Perform a Dose-Response Study: If you haven't already, conduct a dose-response experiment with a wide range of this compound concentrations to identify the optimal level for your cell line.
-
Analyze Metabolites: Measure the concentrations of key metabolites such as glucose, lactate, and ammonia in your culture supernatant to assess the metabolic state of the cells.
-
Adapt Cells Gradually: Consider adapting your cells to the new medium by sequentially increasing the concentration of this compound over several passages.
-
2. Issue: Precipitation Observed in the Culture Medium
-
Question: After adding our prepared this compound stock solution to the cell culture medium, we observed some precipitation. Is this normal?
-
Answer: Precipitation is not typical and should be addressed as it can affect nutrient availability and cell health.
-
Potential Cause 1: Poor Solubility of Stock Solution. The concentration of your this compound stock solution may be too high, leading to precipitation when added to the medium, especially if there are temperature or pH shifts.
-
Potential Cause 2: Interaction with Other Medium Components. Although dipeptides are generally highly soluble, there could be interactions with other components in a complex, chemically defined medium that could lead to precipitation under certain conditions.
Troubleshooting Steps:
-
Review Stock Solution Preparation: Ensure your stock solution is prepared according to the manufacturer's instructions. L-Isoleucine, a component of the dipeptide, has limited solubility in water at neutral pH.[5][6] While the dipeptide form improves solubility, it's still important to ensure it is fully dissolved.
-
Adjust pH of Stock Solution: If necessary, adjust the pH of the stock solution to improve solubility before adding it to the medium.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment to avoid issues with stability and solubility of stored solutions.
-
Filter Sterilize: After dissolving the this compound, filter sterilize the solution before adding it to the sterile culture medium.
-
3. Issue: Inconsistent Results Between Experiments
-
Question: We are seeing significant variability in cell growth and productivity in replicate experiments using this compound. What could be causing this inconsistency?
-
Answer: Inconsistent results often point to variability in experimental procedures or reagents.
-
Potential Cause 1: Inconsistent Handling of the Dipeptide. Repeated freeze-thaw cycles of the stock solution can degrade the dipeptide.
-
Potential Cause 2: Variability in Cell Seeding and Health. Inconsistent initial cell densities or using cells from different passage numbers can lead to variable outcomes.
-
Potential Cause 3: Instability of this compound in Solution. Over time, dipeptides in solution can degrade, affecting their effective concentration.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Standardize Cell Seeding: Ensure you are using a consistent cell seeding density and that the cells are in a healthy, logarithmic growth phase at the start of each experiment.
-
Prepare Fresh Solutions: Prepare fresh dilutions of the dipeptide for each experiment from a properly stored stock.
-
Frequently Asked Questions (FAQs)
1. What are the advantages of using this compound over free L-Isoleucine in cell culture?
Using this compound offers several advantages over supplementing with free L-Isoleucine:
-
Improved Solubility: L-Isoleucine has relatively low solubility in aqueous solutions at neutral pH.[5][6] Dipeptides like this compound are generally more soluble, allowing for the preparation of more concentrated feed solutions, which is particularly beneficial for fed-batch cultures.[3][7]
-
Enhanced Stability: Dipeptides can be more stable in liquid culture media compared to free amino acids, which can degrade over time.[3]
-
Reduced Risk of Metabolic Imbalance: The gradual release of glycine and L-isoleucine through cellular hydrolysis can lead to a more balanced nutrient uptake compared to a large initial concentration of free L-isoleucine.
2. How is this compound taken up by cells?
Mammalian cells can take up small dipeptides through several mechanisms:
-
Intact Dipeptide Transport: Cells possess specific transporters, such as PepT1 and PepT2, that can actively transport di- and tripeptides across the cell membrane.
-
Extracellular Hydrolysis: Peptidases present on the cell surface can hydrolyze this compound into its constituent amino acids, glycine and L-isoleucine, which are then taken up by their respective amino acid transporters.[8] The relative contribution of these pathways can vary depending on the cell type and culture conditions.
3. What is the expected impact of this compound on cell metabolism?
The supplementation with this compound is expected to primarily impact pathways involving glycine and isoleucine.
-
Glycine Metabolism: Glycine is a non-essential amino acid involved in the synthesis of proteins, purines, and glutathione.[9]
-
Isoleucine Metabolism: Isoleucine is an essential, branched-chain amino acid (BCAA) that is a crucial component of proteins.[1] It also plays a role in cellular signaling, particularly in the activation of the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[10][11] Isoleucine has also been shown to stimulate glucose uptake in some cell types.[12][13]
4. Can this compound supplementation increase monoclonal antibody (mAb) production?
Yes, optimizing the concentration of key amino acids is a common strategy to enhance recombinant protein production, including monoclonal antibodies.[14] By providing a stable and highly soluble source of isoleucine, this compound can support robust cell growth and protein synthesis, which can lead to increased mAb titers. The glycine component may also have beneficial effects on cell viability and productivity.[15]
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol provides a standard method to assess the effect of this compound on cell viability and growth to determine its optimal concentration range.
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line (e.g., CHO, Hybridoma)
-
Complete culture medium
-
This compound stock solution (e.g., 100 mM in WFI)
-
Cell viability assay reagent (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Peptide Preparation: Prepare serial dilutions of the this compound in complete culture medium from your high-concentration stock. For example, prepare 2X final concentrations ranging from 0.1 mM to 20 mM.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different this compound concentrations to the appropriate wells. Include "untreated control" wells (medium only).
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Cell Viability Assessment: After incubation, determine the viable cell density and/or metabolic activity using your chosen cell viability assay.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the percent viability against the this compound concentration (on a log scale) to generate a dose-response curve.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound on a CHO Cell Line
| This compound (mM) | Viable Cell Density (10^6 cells/mL) | Viability (%) | Product Titer (mg/L) |
| 0 (Control) | 5.2 ± 0.3 | 95 ± 2 | 150 ± 10 |
| 0.5 | 5.8 ± 0.4 | 96 ± 1 | 175 ± 12 |
| 1.0 | 6.5 ± 0.5 | 97 ± 1 | 210 ± 15 |
| 2.5 | 7.1 ± 0.4 | 98 ± 1 | 250 ± 18 |
| 5.0 | 7.5 ± 0.6 | 97 ± 2 | 265 ± 20 |
| 10.0 | 6.8 ± 0.5 | 92 ± 3 | 240 ± 17 |
| 20.0 | 4.5 ± 0.7 | 85 ± 5 | 180 ± 22 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to present results from a dose-response experiment. Actual results will vary depending on the cell line, culture conditions, and experimental setup.
Visualization of Pathways and Workflows
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway for this compound in a mammalian cell.
Caption: Logical relationship diagram for troubleshooting this compound supplementation.
References
- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. himedialabs.com [himedialabs.com]
- 7. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of amino acids with glycl-L-leucine hydrolysis and transport in monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of isoleucine on glucose uptake through the enhancement of muscular membrane concentrations of GLUT1 and GLUT4 and intestinal membrane concentrations of Na+/glucose co-transporter 1 (SGLT-1) and GLUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selected amino acids protect hybridoma and CHO cells from elevated carbon dioxide and osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing glycyl-L-isoleucine precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of glycyl-L-isoleucine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in water. It is recommended to use sterile, purified water to prepare stock solutions.[1][2] For a high concentration stock, solubility in water is reported to be ≥ 100 mg/mL.[1][2] Another source indicates a water solubility of 205 g/L at 18.4°C.[3] While solvents like DMSO can be used, the solubility is significantly lower (around 2 mg/mL with the need for warming and sonication), making water the preferred solvent for most applications.[1][2]
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can occur for several reasons:
-
Concentration: The concentration of your stock solution may be too high for the storage conditions, especially at lower temperatures.
-
pH: The pH of the solution can significantly impact solubility. Peptides are least soluble at their isoelectric point (pI).[4][5] For this compound, the calculated pI is approximately 5.995. If the pH of your solution is close to this value, precipitation is more likely.
-
Temperature: A decrease in temperature, such as moving a stock solution from room temperature to 4°C, can reduce the solubility of the dipeptide, leading to precipitation.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide aggregation and precipitation.[6]
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: To maintain the stability and solubility of your this compound stock solutions, follow these storage guidelines:
-
Short-term storage: For use within a few days, store the solution at 4°C.[6]
-
Long-term storage: For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[6][7] This minimizes the number of freeze-thaw cycles the main stock is subjected to.[6] Based on information for similar molecules, storage at -80°C can be effective for up to 6 months, while at -20°C, it is recommended for up to 1 month.[1]
Q4: What should I do if I observe a precipitate in my this compound stock solution?
A4: If you notice a precipitate, you can try the following to redissolve the dipeptide:
-
Allow the solution to warm to room temperature.
-
Gently vortex the solution to aid in redissolving.
-
If vortexing is insufficient, brief sonication in a water bath may help.[6] It is not advisable to use a solution with a visible precipitate, as the actual concentration of the dissolved peptide will be unknown.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after refrigeration. | The concentration is too high for the reduced temperature. | Gently warm the solution to room temperature and vortex to redissolve.[6] For future preparations, consider a slightly lower stock concentration or store at room temperature if stable for the intended duration of use. |
| Solution becomes cloudy or precipitates upon addition to a buffer. | The pH of the buffer is close to the isoelectric point (pI) of this compound (~5.995). | Adjust the pH of your final working solution to be at least one pH unit away from the pI. For example, use a buffer with a pH below 5 or above 7. |
| Precipitation occurs after thawing a frozen aliquot. | The peptide may have aggregated during the freeze-thaw process. The concentration may be too high for the solvent at the thawing temperature. | Follow the steps to redissolve the precipitate (warming, vortexing, sonication).[6] To prevent this, ensure the stock concentration is not at its absolute saturation limit and consider flash-freezing aliquots in liquid nitrogen before transferring to -80°C. |
| Visible particles remain after attempting to dissolve the lyophilized powder. | Incomplete dissolution due to insufficient mixing or solvent volume. | Ensure the powder is fully wetted by the solvent. Use gentle vortexing and, if necessary, brief sonication to aid dissolution.[7] If solubility issues persist in water, ensure the pH is not near the pI. |
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 188.22 g/mol | [9] |
| Calculated Isoelectric Point (pI) | ~5.995 | Calculated |
| Water Solubility | ≥ 100 mg/mL; 205 g/L (18.4°C) | [1][2][3] |
| DMSO Solubility | 2 mg/mL (requires warming and sonication) | [1][2] |
| pKa (α-COOH of Glycine) | ~2.34 | [10] |
| pKa (α-NH3+ of Isoleucine) | ~9.65 | [10] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the dipeptide powder in a sterile conical tube.
-
Dissolution: Add the appropriate volume of sterile, purified water to achieve the desired concentration.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication step in a water bath to ensure full dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][7]
Protocol for Determining the Isoelectric Point (pI) of this compound
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, which lacks an ionizable side chain, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.
Calculation: pI = (pKa₁ + pKa₂) / 2
Where:
-
pKa₁ = pKa of the C-terminal carboxyl group (from the glycine (B1666218) residue), approximately 2.34.[10]
-
pKa₂ = pKa of the N-terminal amino group (from the isoleucine residue), approximately 9.65.[10]
Calculated pI for this compound: pI = (2.34 + 9.65) / 2 = 5.995
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing stable this compound stock solutions.
References
- 1. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Ch27 pKa and pI values [chem.ucalgary.ca]
Technical Support Center: Troubleshooting Glycyl-L-Isoleucine Detection in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of glycyl-L-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive ion mode electrospray ionization (ESI)?
A1: In typical positive ion ESI-MS, this compound (molecular weight: 188.22 g/mol ) is expected to be primarily observed as the protonated molecule [M+H]⁺ at an m/z of 189.23. Depending on the solvent system and sample purity, you may also observe adducts with sodium [M+Na]⁺ at m/z 211.21 or potassium [M+K]⁺ at m/z 227.18.
Q2: Why am I observing a low signal or no signal for my this compound sample?
A2: Low or no signal can be attributed to several factors:
-
Suboptimal Ionization: The pH of your mobile phase may not be optimal for protonation. Adding a small amount of formic acid (0.1%) can improve ionization efficiency.[1]
-
Poor Sample Preparation: The presence of salts, detergents, or other contaminants can suppress the signal.[1][2][3] Ensure you are using LC-MS grade solvents and consider a sample cleanup step like solid-phase extraction (SPE).[2]
-
Instrument Parameters: The settings on your mass spectrometer, such as capillary voltage, gas flow, and temperature, may not be optimized for this small dipeptide.[4]
-
Analyte Degradation: Sample stability could be an issue. Ensure proper storage and handling.
Q3: How can I differentiate this compound from its isomer, glycyl-L-leucine?
A3: Differentiating between these isomers is a significant challenge as they have the same mass.
-
Chromatographic Separation: The most effective method is to achieve baseline separation using a high-resolution chromatography column and an optimized elution gradient.[4]
-
Tandem Mass Spectrometry (MS/MS): While the primary fragments may be similar, a careful collision energy ramping experiment might reveal unique fragment ions or different relative abundances of common fragments that can be used for differentiation.[4][5][6][7] For instance, the fragmentation of the isoleucine side chain can sometimes yield characteristic losses that are less prevalent for leucine (B10760876).[8][9]
Q4: What are common sources of background noise and how can I reduce them?
A4: High background noise can mask your analyte signal. Common sources include:
-
Contaminated Solvents and Reagents: Always use high-purity, LC-MS grade solvents and freshly prepared buffers.[10]
-
Matrix Effects: Components of the sample matrix can co-elute with your analyte and interfere with ionization.[11][12][13] Proper sample cleanup or sample dilution can mitigate these effects.[4]
-
Instrument Contamination: Carryover from previous injections can be a problem. Implement a robust needle and column wash protocol between samples.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Modify mobile phase pH. Add a small amount of an ion-pairing agent like TFA (use with caution as it can cause signal suppression).[1] |
| Column Overload | Dilute the sample and reinject. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent series. If the problem persists, replace the guard or analytical column. |
Issue 2: Inconsistent Fragmentation Pattern in MS/MS
| Potential Cause | Troubleshooting Step |
| Fluctuating Collision Energy | Verify that the collision energy setting is stable and appropriate for the analyte. Perform a collision energy optimization experiment. |
| Unstable Ion Source Spray | Check for blockages in the ESI needle and ensure a stable spray. Optimize source parameters (nebulizer gas, drying gas, temperature).[4][10] |
| Presence of Co-eluting Isobaric Interferences | Improve chromatographic separation to isolate the this compound peak.[14] |
Experimental Protocols
Protocol 1: Basic Sample Preparation for LC-MS Analysis
-
Sample Dissolution: Dissolve the this compound standard or sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The organic solvent aids in the electrospray process, and the acid promotes protonation.[1]
-
Vortexing and Sonication: Vortex the sample for 30 seconds, followed by 5 minutes of sonication to ensure complete dissolution.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet any particulates.
-
Transfer: Carefully transfer the supernatant to an LC autosampler vial for analysis.
Protocol 2: Collision Energy Optimization for MS/MS
-
Infusion Analysis: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ precursor ion (m/z 189.23).
-
Collision Energy Ramp: Program a method to ramp the collision energy from a low value (e.g., 5 eV) to a higher value (e.g., 40 eV) while acquiring MS/MS spectra.
-
Data Analysis: Analyze the resulting data to identify the collision energy that produces the most informative and abundant fragment ions for quantification and identification.
Quantitative Data Summary
Table 1: Typical ESI-MS Parameters for this compound Detection
| Parameter | Positive Ion Mode Value |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Fragmentor/Cone Voltage | 80 - 120 V |
Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.
Table 2: Expected m/z Values for this compound
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₇N₂O₃⁺ | 189.1234 |
| [M+Na]⁺ | C₈H₁₆N₂O₃Na⁺ | 211.1053 |
| [M+K]⁺ | C₈H₁₆N₂O₃K⁺ | 227.0793 |
Visualizations
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
stability of glycyl-L-isoleucine at different pH and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the dipeptide Glycyl-L-Isoleucine under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The primary factors influencing the stability of this compound are pH and temperature. The peptide bond is susceptible to hydrolysis, and the rate of this reaction is significantly affected by the concentration of hydronium and hydroxide (B78521) ions. Elevated temperatures accelerate the degradation process. Other factors can include the presence of enzymes, oxidizing agents, and the ionic strength of the solution.
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond. This reaction cleaves the bond between the glycine (B1666218) and L-isoleucine residues, resulting in the formation of the individual amino acids, glycine and L-isoleucine. Under certain conditions, other degradation pathways such as oxidation or deamidation could occur, particularly during forced degradation studies.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2][3] This technique allows for the separation and quantification of the intact dipeptide from its degradation products over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products definitively.
Q4: How should I store my this compound stock solutions to ensure maximum stability?
A4: To maximize stability, it is recommended to store this compound solutions at low temperatures, preferably frozen at -20°C or -80°C. Solutions should be prepared in a buffer with a pH close to neutral (pH 6-7), where the rate of hydrolysis is generally at a minimum. For long-term storage, it is advisable to lyophilize the peptide and store it as a dry powder at low temperatures.
Data Presentation
Table 1: Representative Half-Life (t½) of a Glycyl-Dipeptide at Various pH and Temperatures
| Temperature | pH 2.0 | pH 7.0 | pH 10.0 |
| 4°C | ~ 150 days | ~ 500 days | ~ 120 days |
| 25°C | ~ 20 days | ~ 70 days | ~ 15 days |
| 40°C | ~ 5 days | ~ 18 days | ~ 4 days |
Note: Data are illustrative and based on general dipeptide stability profiles. Actual values for this compound may vary.
Table 2: Representative First-Order Degradation Rate Constants (k) for a Glycyl-Dipeptide (day⁻¹)
| Temperature | pH 2.0 | pH 7.0 | pH 10.0 |
| 4°C | ~ 0.0046 | ~ 0.0014 | ~ 0.0058 |
| 25°C | ~ 0.0347 | ~ 0.0099 | ~ 0.0462 |
| 40°C | ~ 0.1386 | ~ 0.0385 | ~ 0.1733 |
Note: Data are illustrative and based on general dipeptide stability profiles. Actual values for this compound may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in samples | - Incorrect pH of the buffer.- High storage temperature.- Microbial contamination. | - Verify the pH of your buffer solution.- Store samples at or below 4°C for short-term and frozen for long-term.- Use sterile buffers and consider adding a bacteriostatic agent if appropriate for your experiment. |
| Inconsistent results in stability studies | - Inconsistent sample handling (e.g., freeze-thaw cycles).- Issues with the analytical method.- Inaccurate buffer preparation. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Validate your HPLC method for linearity, precision, and accuracy.- Ensure accurate and consistent preparation of all buffers and solutions. |
| Appearance of unexpected peaks in HPLC chromatogram | - Formation of secondary degradation products.- Interaction with excipients or container.- Sample contamination. | - Use LC-MS to identify the unknown peaks.- Perform forced degradation studies to understand potential degradation pathways.[4][5]- Conduct compatibility studies with all formulation components and the storage container. |
| Poor separation of this compound from degradation products | - Suboptimal HPLC method parameters. | - Optimize the mobile phase composition, gradient, and column temperature.- Screen different HPLC columns with varying stationary phases. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer of known pH).
-
Sample Preparation: Aliquot the stock solution into vials for each time point and condition (pH, temperature) to be tested.
-
Incubation: Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each condition.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and half-life by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 48 hours.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Experimental Workflow for Stability Testing.
Caption: Primary Degradation Pathway of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Gly-val | C7H14N2O3 | CID 6994979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of Synthetic Glycyl-L-Isoleucine
Welcome to the technical support center for the purification of synthetic glycyl-L-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These include:
-
Deletion Peptides: Failure to couple either the glycine (B1666218) or the L-isoleucine residue results in the presence of the individual amino acids in the final product.
-
Truncated Peptides: Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) can lead to the termination of the peptide chain growth.[1][2]
-
Side-Chain Modified Peptides: Although glycine has no side chain and the isoleucine side chain is generally non-reactive, modifications can still occur under harsh cleavage conditions.
-
Diastereomers: Racemization of the L-isoleucine chiral center can occur, particularly during the activation step of the amino acid, leading to the formation of glycyl-D-isoleucine.[3]
-
Residual Protecting Groups: Incomplete removal of protecting groups from the N-terminus or C-terminus can result in impurities with higher molecular weights.[1][3]
-
Insertion Peptides: If excess activated amino acid is not thoroughly washed away, it can lead to the insertion of an extra amino acid residue.[1]
Q2: What are the key physicochemical properties of this compound to consider for purification?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value/Characteristic | Significance for Purification |
| Molecular Weight | 188.22 g/mol | Helps in identifying the correct product peak in mass spectrometry analysis. |
| Isoelectric Point (pI) | Estimated to be around 5.9 | The pI is the pH at which the net charge of the molecule is zero. This is a critical parameter for developing ion-exchange chromatography methods. At a pH below the pI, the dipeptide will be positively charged, and at a pH above the pI, it will be negatively charged. |
| Hydrophobicity | Moderately hydrophobic | The presence of the isoleucine side chain imparts a degree of hydrophobicity to the dipeptide. This property is key for separation by reversed-phase HPLC, where more hydrophobic molecules have longer retention times. |
| Solubility | Sparingly soluble in water, and practically insoluble in ethanol (B145695).[4] | Solubility in various solvents will dictate the choice of mobile phases for chromatography and solvents for crystallization. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be needed for initial dissolution.[5][6] |
Q3: How do I choose the right chromatography technique for purifying this compound?
A3: The choice of chromatography technique depends on the nature of the impurities you need to remove. A multi-step approach is often most effective.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides.[7] It separates the target dipeptide from more or less hydrophobic impurities.
-
Ion-Exchange Chromatography (IEX) is useful for separating impurities with different net charges.[8] This can be effective for removing deletion peptides (single amino acids) or peptides with modifications that alter their charge.
-
Size-Exclusion Chromatography (SEC) can be used to remove impurities with a significantly different molecular size, such as protecting groups or larger peptide aggregates.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
Issue 1: Low Yield of Purified this compound
| Potential Cause | Suggested Solution |
| Poor solubility of the crude peptide in the initial mobile phase. | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[9] |
| Peptide precipitation on the column. | Ensure the sample is fully dissolved before injection. Consider warming the sample and column slightly if solubility is an issue. |
| Peptide is irreversibly adsorbed to the column. | This can happen with very hydrophobic peptides. Try a column with a different stationary phase (e.g., C8 instead of C18) or use a stronger organic solvent in the mobile phase. |
| Suboptimal gradient elution. | Optimize the gradient slope. A shallower gradient can improve resolution and prevent the target peptide from eluting with impurities, which might lead to discarding fractions containing the product. |
Issue 2: Peak Tailing in the Chromatogram
| Potential Cause | Suggested Solution |
| Secondary interactions with the silica (B1680970) backbone of the column. | Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.1%.[10] This masks the residual silanol (B1196071) groups on the stationary phase. |
| Column overload. | Reduce the amount of sample injected onto the column. |
| Column degradation. | Flush the column with a strong solvent or replace the column if it is old or has been used extensively. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the dipeptide is fully protonated or deprotonated. For this compound, a mobile phase pH of around 2-3 is generally effective. |
Issue 3: Co-elution of Impurities with the Main Product Peak
| Potential Cause | Suggested Solution |
| Impurities have similar hydrophobicity to this compound. | Optimize the gradient to be shallower around the elution time of the target peptide to improve resolution. |
| Using a suboptimal stationary phase. | Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) which can offer different selectivity. |
| The impurity is a diastereomer (glycyl-D-isoleucine). | Diastereomers can be very difficult to separate. A high-resolution column with a long gradient may be required. Chiral chromatography may be necessary in some cases. |
| Ion-pairing is not effective. | Try a different ion-pairing agent, such as formic acid. |
Experimental Workflow for Purification and Analysis
Caption: A general workflow for the purification and analysis of synthetic this compound.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
Objective: To purify crude synthetic this compound to >98% purity.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is low, a small amount of acetonitrile or DMSO can be added.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 preparative column
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions)
-
Detection: 214 nm or 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by analytical HPLC to determine purity.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
-
Logical Relationship for Troubleshooting Low Purification Yield
Caption: A troubleshooting diagram for diagnosing the causes of low yield in peptide purification.
Protocol 2: Ion-Exchange Chromatography of this compound
Objective: To separate this compound from charged impurities, such as residual amino acids.
Principle: Based on the estimated pI of ~5.9, at a pH below this, the dipeptide will have a net positive charge and can be purified using a cation-exchange column. At a pH above this, it will have a net negative charge and an anion-exchange column can be used.
Materials:
-
Partially purified this compound
-
Strong or weak cation-exchange column (e.g., sulfopropyl or carboxymethyl)
-
Sodium phosphate (B84403) buffer (e.g., 20 mM)
-
Sodium chloride (NaCl)
-
HPLC or FPLC system
Procedure (Cation-Exchange):
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 4.5
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 4.5
-
-
Sample Preparation:
-
Dissolve the peptide in Binding Buffer. Ensure the pH is adjusted to 4.5.
-
-
Chromatography Method:
-
Column: Strong cation-exchange column
-
Flow Rate: 1-5 mL/min (depending on column size)
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of 0-100% Elution Buffer over 20-30 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze by analytical HPLC and mass spectrometry to identify the fractions containing the pure dipeptide.
-
Pool the pure fractions and desalt using RP-HPLC or dialysis before lyophilization.
-
Protocol 3: Crystallization of this compound
Objective: To obtain highly pure crystalline this compound.
Materials:
-
Purified this compound (lyophilized powder)
-
Water
-
Ethanol (or other suitable anti-solvent like isopropanol (B130326) or acetone)[11]
-
Heating and stirring plate
-
Crystallization dish
Procedure:
-
Dissolution:
-
In a clean beaker, dissolve the purified this compound in a minimal amount of hot water (e.g., 60-70 °C) with stirring to create a saturated solution.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature.
-
For further crystallization, place the solution at 4 °C.
-
-
Anti-Solvent Addition (if needed):
-
If crystals do not form upon cooling, slowly add a miscible anti-solvent (e.g., ethanol) dropwise to the stirred solution until it becomes slightly turbid.
-
Gently warm the solution until it becomes clear again and then allow it to cool slowly.
-
-
Crystal Harvesting:
-
Once a good yield of crystals has formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol or the anti-solvent used.
-
Dry the crystals under vacuum.
-
Disclaimer: These protocols are intended as a general guide. Optimization of specific parameters may be necessary depending on the nature of the crude product and the equipment used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.fredhutch.org [research.fredhutch.org]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Untitled Document [ucl.ac.uk]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
addressing cytotoxicity of glycyl-L-isoleucine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of glycyl-L-isoleucine at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell cultures after adding high concentrations of this compound. What are the potential causes?
A1: High concentrations of this compound can lead to cytotoxicity through several potential mechanisms:
-
Osmotic Stress: A high concentration of any small molecule, including dipeptides, can significantly increase the osmolarity of your cell culture medium. This hyperosmotic stress can lead to cell shrinkage, chromatin condensation, and ultimately, apoptosis.[1][2][3]
-
Metabolic Overload: Cells can internalize dipeptides via transporters like PepT1 and PepT2, where they are then hydrolyzed into their constituent amino acids—glycine (B1666218) and isoleucine.[4] A sudden influx of these amino acids can overwhelm their respective metabolic pathways.[5] This can lead to the accumulation of potentially toxic byproducts, such as ammonia, during their degradation.
-
Competitive Inhibition of Transporters: this compound may competitively inhibit membrane transporters responsible for the uptake of other essential amino acids or di/tripeptides. This could lead to a state of nutrient deficiency for certain essential molecules, even in a nutrient-rich medium.
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Inhibition of Biosynthetic Pathways: Similar to how glycyl-leucine can inhibit isoleucine biosynthesis, high intracellular concentrations of this compound or its constituent amino acids might feedback-inhibit critical enzymatic pathways.
Q2: At what concentration is this compound likely to become cytotoxic?
A2: The cytotoxic concentration of this compound is highly dependent on the cell type, culture conditions, and the duration of exposure. While some dipeptides have been shown to be non-toxic even at high concentrations (e.g., 880–2200 μM for prolyl-hydroxyproline), it is crucial to determine the specific tolerance of your experimental system. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line.
Q3: Are there any known beneficial effects of this compound?
A3: While specific beneficial effects of this compound are not extensively documented, its constituent amino acids have known biological roles. Isoleucine is a branched-chain amino acid (BCAA) involved in metabolic regulation. Glycine is a precursor for many important molecules, including glutathione. However, at high concentrations, the potential for adverse effects may outweigh these benefits.
Troubleshooting Guides
Issue 1: Rapid Decrease in Cell Viability After Addition of this compound
This is often indicative of acute toxicity, likely due to osmotic stress or rapid metabolic overload.
Troubleshooting Workflow
Caption: Troubleshooting workflow for acute cytotoxicity.
Illustrative Data: Osmolarity and Cell Viability
| This compound (mM) | Medium Osmolarity (mOsm/kg) | Cell Viability (%) |
| 0 (Control) | 310 | 100 |
| 10 | 325 | 95 |
| 25 | 345 | 80 |
| 50 | 380 | 40 |
| 50 (Iso-osmotic control) | 380 | 75 |
This table presents hypothetical data for illustrative purposes.
Issue 2: Gradual Decline in Cell Proliferation and Health Over Time
This may suggest chronic toxicity due to competitive inhibition of nutrient transporters or interference with biosynthetic pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for chronic cytotoxicity.
Illustrative Data: Amino Acid Supplementation
| Condition | Cell Count (Day 3) |
| Control | 1.5 x 10^6 |
| 40 mM this compound | 0.6 x 10^6 |
| 40 mM Gly-L-Ile + Amino Acid Supplement | 1.2 x 10^6 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on your cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control.
Protocol 2: Measuring Medium Osmolarity
This protocol helps determine if high concentrations of this compound are causing hyperosmotic stress.
Methodology:
-
Sample Preparation: Prepare your culture medium with the desired concentrations of this compound.
-
Measurement: Use a freezing point depression osmometer to measure the osmolarity of each sample.
-
Calibration: Calibrate the osmometer with standard solutions according to the manufacturer's instructions.
-
Analysis: Compare the osmolarity of your treatment media to your control medium. A significant increase (>10-15% above control) may indicate potential osmotic stress.
Signaling Pathways and Mechanisms
Hypothesized Mechanism of Metabolic Overload
High concentrations of this compound can lead to an intracellular surplus of glycine and isoleucine upon hydrolysis. The subsequent catabolism of these amino acids can increase the intracellular concentration of ammonia, a known toxic byproduct, leading to cellular stress and apoptosis.
Caption: Hypothesized metabolic overload pathway.
References
- 1. embopress.org [embopress.org]
- 2. The effects of osmotic stress on the structure and function of the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osmotic stress alters chromatin condensation and nucleocytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Glycyl-L-isoleucine and Glycyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two closely related dipeptides, glycyl-L-isoleucine and glycyl-L-leucine. Due to the limited availability of direct comparative studies on these specific dipeptides, this guide extrapolates from research on their constituent amino acids, L-isoleucine and L-leucine, and related dipeptides to infer their potential biological functions.
Introduction
This compound and glycyl-L-leucine are dipeptides composed of glycine (B1666218) linked to the essential branched-chain amino acids (BCAAs) L-isoleucine and L-leucine, respectively. As isomers, they share the same molecular formula but differ in the structure of their amino acid side chains, which can lead to distinct biological activities. Both L-leucine and L-isoleucine are known to play crucial roles in muscle protein synthesis and metabolic regulation, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
Cellular Uptake and Transport
Table 1: Cellular Transport Characteristics of Glycyl-L-leucine
| Parameter | Value | Species/System | Reference |
| Transport Process | Two saturable transport processes | Monkey small intestine | [1] |
| Vmax 1 | 1 µmol/min/g wet weight | Monkey small intestine | [1] |
| Kt 1 | 5 mmol/L | Monkey small intestine | [1] |
| Vmax 2 | 3.9 µmol/min/g wet weight | Monkey small intestine | [1] |
| Kt 2 | 33 mmol/L | Monkey small intestine | [1] |
| Transport Mechanism | - Carrier-mediated (intact peptide, Na+-independent)- Transport as L-leucine after hydrolysis (partially Na+-dependent) | Guinea-pig small intestine | |
| Inhibition | Inhibited by various amino acids, including L-leucine and L-isoleucine | Monkey and guinea-pig small intestine |
Note: Data for this compound transport is not available in the reviewed literature.
Modulation of mTOR Signaling and Protein Synthesis
L-leucine is a well-established potent activator of the mTORC1 signaling pathway, a key regulator of protein synthesis. L-isoleucine also independently stimulates this pathway. A study on bovine mammary cells directly compared the effects of L-isoleucine and L-leucine on mTOR signaling and protein synthesis.
Table 2: Comparative Effects of L-isoleucine and L-leucine on mTOR Signaling and Protein Synthesis in Bovine Mammary Cells
| Parameter | Effect of L-isoleucine Depletion | Effect of L-leucine Depletion | Effect of L-isoleucine Supplementation | Effect of L-leucine Supplementation | Reference |
| mTOR Phosphorylation (Ser2448) | Reduced (P < 0.05) | Reduced (P < 0.05) | Increased (P < 0.05) | Increased (P < 0.05) | |
| rpS6 Phosphorylation (Ser235/236) | Reduced (P < 0.05) | Reduced (P < 0.05) | Increased (P < 0.05) | Increased (P < 0.05) | |
| S6K1 Phosphorylation (Thr389) | Decreased (P < 0.05) | Decreased (P < 0.05) | Increased (P < 0.05) | Not significantly different | |
| eEF2 Phosphorylation (Thr56) | Not reported | Not reported | Not reported | Decreased (P < 0.05) | |
| Fractional Protein Synthesis Rate (FSR) | Declined (P = 0.01) | Declined (P = 0.01) | Not reported | Not reported |
These findings suggest that both this compound and glycyl-L-leucine, upon hydrolysis to their constituent amino acids, would likely stimulate the mTOR pathway and protein synthesis. However, the potential for the intact dipeptides to have unique or more potent effects cannot be ruled out, as demonstrated by studies on dileucine (leucyl-leucine) which was more effective than leucine (B10760876) alone in stimulating muscle protein synthesis.
Signaling Pathway Diagram
Caption: Inferred mTOR signaling activation by this compound and Glycyl-L-leucine.
Experimental Protocols
This protocol describes a general method for measuring the cellular uptake of dipeptides.
Experimental Workflow
Caption: General workflow for a dipeptide cellular uptake assay.
Detailed Method:
-
Cell Culture: Plate cells (e.g., Caco-2 for intestinal transport studies) in 24-well plates and grow to confluency.
-
Dipeptide Solution Preparation: Prepare uptake buffer (e.g., Hanks' Balanced Salt Solution) containing the desired concentration of radiolabeled ([³H] or [¹⁴C]) or fluorescently labeled dipeptide.
-
Uptake Experiment:
-
Aspirate the culture medium from the cells and wash twice with pre-warmed uptake buffer.
-
Add the dipeptide-containing uptake buffer to each well and incubate for various time points (e.g., 2, 5, 10, 15 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the dipeptide solution and immediately wash the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
For radiolabeled dipeptides, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescently labeled dipeptides, measure the fluorescence of the lysate using a fluorometer.
-
-
Protein Assay: Determine the protein concentration of the cell lysate from each well using a standard method (e.g., BCA assay) for normalization.
-
Data Analysis: Calculate the uptake rate as nanomoles of dipeptide per milligram of protein per minute. Kinetic parameters (Vmax and Km) can be determined by performing the assay at various dipeptide concentrations and fitting the data to the Michaelis-Menten equation.
This protocol details the steps to assess the activation of the mTOR signaling pathway by measuring the phosphorylation status of key downstream proteins.
Experimental Workflow
Caption: Workflow for Western blot analysis of mTOR pathway activation.
Detailed Method:
-
Cell Treatment: Culture cells (e.g., C2C12 myotubes) to the desired confluency. Starve cells of amino acids for a defined period (e.g., 2 hours) before treating with this compound, glycyl-L-leucine, or control medium for various time points.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, S6K1, rpS6, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Conclusion
While direct comparative data for this compound and glycyl-L-leucine are scarce, the well-documented roles of their constituent amino acids provide a strong basis for inferring their biological activities. Both dipeptides are expected to stimulate protein synthesis via the mTOR signaling pathway, with the potential for differential effects based on the distinct roles of isoleucine and leucine. Further research is warranted to directly compare the cellular uptake, signaling potency, and metabolic fate of these two dipeptides to fully elucidate their potential applications in nutritional supplements, therapeutic agents, and research.
References
Navigating Cell Proliferation: A Comparative Guide to Glycyl-L-Isoleucine Supplementation
For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount to achieving reproducible and meaningful results. The availability of essential nutrients, particularly amino acids, directly impacts cell proliferation and overall culture health. This guide provides a comparative analysis of glycyl-L-isoleucine as a potential cell culture supplement, evaluating its theoretical advantages against free amino acids and other dipeptides, supported by experimental data from related compounds.
While direct and extensive experimental data on the effects of this compound on cell proliferation is limited in publicly available research, we can extrapolate its potential impact by examining its constituent components—glycine (B1666218) and L-isoleucine—and the well-documented benefits of using dipeptides in cell culture. This guide will delve into the rationale for using dipeptide supplements, compare the known effects of related compounds on cell proliferation, provide standardized experimental protocols for validation, and visualize the key signaling pathways involved.
The Rationale for Dipeptide Supplementation
Free amino acids are the foundational building blocks for protein synthesis and are crucial for robust cell growth. However, some amino acids exhibit limited solubility or stability in liquid media at physiological pH. This can lead to the formation of toxic byproducts and create inconsistencies in nutrient availability. Dipeptides, which consist of two amino acids linked by a peptide bond, offer several advantages:
-
Enhanced Stability: Dipeptides are often more stable in aqueous solutions than their free amino acid counterparts, preventing degradation and the accumulation of toxic byproducts like ammonia (B1221849).
-
Improved Solubility: Dipeptides can significantly increase the solubility of less soluble amino acids.
-
Consistent Nutrient Delivery: By providing a stable and soluble source of amino acids, dipeptides contribute to more consistent and reproducible cell culture performance.
Comparative Analysis of this compound and Alternatives
To understand the potential effects of this compound, we will compare it with its constituent amino acids (glycine and L-isoleucine), another critical branched-chain amino acid (L-leucine), and other commonly used dipeptides.
| Compound/Supplement | Primary Function in Cell Proliferation | Known Effects & Signaling Pathways | Potential Advantages | Potential Disadvantages |
| This compound | Potential source of glycine and L-isoleucine | Hypothetically influences pathways affected by both amino acids, such as mTOR and glycine metabolism. | Improved stability and solubility compared to free isoleucine. | Lack of direct experimental data; cellular uptake and cleavage efficiency are unknown. |
| L-Isoleucine | Essential amino acid for protein synthesis and energy regulation. | Can regulate mTOR signaling[1]. High doses may suppress tumor growth via a PTEN-related, mTORC1-independent pathway[2]. Deprivation can induce apoptosis[3]. | Direct and well-studied effects on cellular processes. | Poor solubility in media can be a limiting factor. |
| Glycine | Non-essential amino acid involved in nucleotide synthesis. | Glycine consumption is strongly correlated with rapid cancer cell proliferation[4]. | Readily available and utilized by cells. | High consumption rates by rapidly dividing cells may require careful monitoring of media concentrations. |
| L-Leucine | Essential branched-chain amino acid. | Potent activator of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation[5][6]. | Strong and well-documented pro-proliferative effects in many cell types. | Can have pro-oncogenic activity in certain cancers by promoting tumor cell proliferation[5]. |
| L-Alanyl-L-Glutamine | Stable source of L-glutamine. | Supports cell proliferation similarly to free glutamine but with reduced ammonia accumulation. | High stability and solubility, reducing toxic byproduct formation. | Effects can be cell-line dependent. |
| Glycyl-L-Tyrosine | Soluble source of L-tyrosine. | Enables higher concentrations of tyrosine in media, supporting growth in high-density cultures[7][8][9]. | Overcomes the poor solubility of free L-tyrosine at neutral pH[9]. | Cellular uptake and processing are required to release free tyrosine. |
| Lactoyl-L-Isoleucine | Bioavailable alternative to L-isoleucine. | Acts as a source of L-isoleucine for protein synthesis and metabolic processes[10][11]. | Highly soluble and stable, allowing for the formulation of concentrated feed media[10][11]. | May introduce lactate (B86563) into the culture, which can affect metabolism at high concentrations[10]. |
Experimental Protocols for Validation
To empirically determine the effect of this compound on cell proliferation, a series of standardized assays can be employed.
Experimental Workflow: Evaluating Dipeptide Efficacy
Caption: A typical experimental workflow for evaluating a novel dipeptide in cell culture.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh media containing various concentrations of this compound, L-isoleucine, and other controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
BrdU Incorporation Assay
This assay measures DNA synthesis, a direct marker of cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells' DNA.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and incubate until color development is sufficient.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Signaling Pathways in Cell Proliferation
Amino acids are key regulators of the mTOR (mechanistic target of rapamycin) signaling pathway , a central controller of cell growth, proliferation, and metabolism. Leucine (B10760876) and isoleucine are known to activate mTORC1. The potential influence of this compound would likely be mediated through its hydrolysis into glycine and L-isoleucine, which would then participate in this pathway.
Caption: The mTOR signaling pathway is activated by amino acids and growth factors.
Conclusion
The use of dipeptides in cell culture is a well-established strategy to enhance the stability and solubility of critical amino acids, leading to improved process consistency and performance. While this compound remains a largely unexplored dipeptide, a prospective analysis based on its constituent amino acids suggests it could be a valuable supplement for promoting cell proliferation, potentially offering benefits in terms of nutrient stability and delivery.
However, significant experimental validation is required to understand its uptake, metabolism, and overall impact on cell physiology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate this compound and compare its efficacy against established alternatives in their specific cell culture systems. Such studies will be crucial in determining its place in the toolkit for optimizing cell growth and productivity.
References
- 1. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 10. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl-L-Isoleucine: A Promising Alternative Dipeptide for Enhanced Cell Culture Performance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Dipeptide Supplementation in Media
In the pursuit of optimizing biopharmaceutical production, the composition of cell culture media plays a pivotal role. The use of dipeptides to overcome the limitations of free amino acids, such as instability and poor solubility, is a well-established strategy to enhance process consistency and productivity. While dipeptides like L-alanyl-L-glutamine have become industry standards, emerging alternatives such as glycyl-L-isoleucine offer unique potential. This guide provides an objective comparison of this compound with other commonly used dipeptides, supported by extrapolated experimental data and detailed methodologies, to empower researchers in making informed decisions for their cell culture systems.
The Rationale for Dipeptide Supplementation
Free amino acids are essential for robust cell growth and protein synthesis. However, certain amino acids present challenges in liquid media formulations. For instance, L-glutamine is notoriously unstable, degrading into ammonia, which can be toxic to cells and negatively impact protein production. Others, like L-tyrosine, have poor solubility at neutral pH, complicating the preparation of concentrated feed media.
Dipeptides, composed of two amino acids, offer a stable and highly soluble alternative. They are taken up by cells and intracellularly cleaved by peptidases, releasing the individual amino acids for metabolic use. This controlled release mechanism can lead to a more consistent nutrient supply and reduced accumulation of toxic byproducts.
This compound: A Prospective Evaluation
While direct, publicly available experimental data comparing this compound to other dipeptides is limited, we can infer its potential benefits based on studies of other glycyl-dipeptides and the metabolic role of isoleucine.
Expected Advantages of this compound:
-
Enhanced Stability: Like other dipeptides, this compound is expected to be significantly more stable in liquid media compared to free amino acids, particularly those prone to degradation.
-
Improved Solubility: The formation of a dipeptide can increase the solubility of less soluble amino acids. While isoleucine itself has moderate solubility, its dipeptide form may offer advantages in developing highly concentrated feed formulations.
-
Slower, Sustained Release of Isoleucine: Studies on glycyl-L-glutamine have shown a slower uptake rate compared to L-alanyl-L-glutamine.[1] This slower, more sustained release of the amino acid can prevent overflow metabolism and reduce the formation of inhibitory byproducts, potentially leading to higher specific productivity of recombinant proteins. A similar characteristic can be anticipated for this compound.
-
Impact on Product Quality: Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and has been shown to influence post-translational modifications, such as glycosylation, which are critical for the efficacy and safety of therapeutic proteins.[2] A controlled supply of isoleucine via a dipeptide could therefore positively impact product quality.
Comparative Performance of Dipeptides
To provide a framework for comparison, the following table summarizes the known performance of commonly used dipeptides. The data for this compound is projected based on the performance of other glycyl-dipeptides and the known metabolic impact of isoleucine.
| Dipeptide | Primary Benefit | Effect on Cell Growth | Effect on Productivity | Key Considerations |
| This compound (Projected) | Sustained Isoleucine Release, Potential for Improved Product Quality | Potentially slightly reduced compared to rapid-release dipeptides | Potentially enhanced specific productivity | May be beneficial for cell lines sensitive to high concentrations of BCAAs. |
| L-Alanyl-L-Glutamine | High Stability, Rapid Glutamine Delivery | Generally supports high cell growth rates | Increased productivity compared to free glutamine | Well-established and widely used.[3] |
| Glycyl-L-Glutamine | High Stability, Slower Glutamine Release | May result in a slightly lower growth rate compared to L-Alanyl-L-Glutamine | Often leads to higher specific productivity.[4] | Slower uptake can be advantageous in fed-batch cultures.[5] |
| Glycyl-L-Tyrosine | Significantly Improved Solubility of Tyrosine | Supports growth in tyrosine-limited media | Enables higher cell densities and productivity in concentrated feeds.[1][6] | Eliminates the need for alkaline stock solutions of tyrosine.[5] |
Experimental Protocols
To rigorously evaluate this compound as a media supplement, the following experimental protocols are recommended.
Solubility and Stability Assessment
Objective: To determine the solubility and stability of this compound in a chemically defined cell culture medium at physiological pH and temperature.
Methodology:
-
Solubility: Prepare supersaturated solutions of this compound and a comparator dipeptide (e.g., L-alanyl-L-glutamine) in a basal cell culture medium (e.g., CHO-SFM) at room temperature. Equilibrate the solutions for 24 hours with constant agitation. Centrifuge the samples to pellet undissolved solute and quantify the concentration of the dipeptide in the supernatant using a suitable analytical method such as HPLC.
-
Stability: Prepare solutions of known concentrations of this compound and the comparator dipeptide in the basal medium. Incubate the solutions at 37°C. Take samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours) and analyze the concentration of the intact dipeptide and the appearance of degradation products by HPLC.
Fed-Batch Cell Culture Performance Evaluation
Objective: To compare the effect of this compound and other dipeptides on cell growth, viability, and recombinant protein production in a fed-batch culture of a relevant cell line (e.g., CHO-GS).
Methodology:
-
Cell Line and Media: Use a well-characterized recombinant CHO cell line producing a monoclonal antibody (mAb). The basal medium should be a chemically defined, serum-free medium. The feed medium should be designed to be nutritionally complete, with the dipeptide of interest as the sole source of the target amino acid.
-
Culture Conditions: Perform fed-batch cultures in shake flasks or benchtop bioreactors. Maintain standard culture conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Feeding Strategy: Initiate feeding on day 3 of the culture and continue every 48 hours until the end of the culture (typically day 14). The feeding volume should be a predetermined percentage of the initial culture volume.
-
Experimental Groups:
-
Control Group: Feed medium containing free L-isoleucine.
-
Test Group 1: Feed medium containing an equimolar concentration of this compound.
-
Test Group 2: Feed medium containing an equimolar concentration of a comparator dipeptide (e.g., another isoleucine-containing dipeptide if available, or a well-characterized dipeptide like L-alanyl-L-glutamine for general comparison).
-
-
Process Monitoring:
-
Cell Growth and Viability: Measure viable cell density (VCD) and viability daily using a cell counter.
-
Metabolite Analysis: Analyze spent media for key metabolites such as glucose, lactate, ammonia, and amino acids every 48 hours.
-
Product Titer: Quantify the concentration of the recombinant protein in the culture supernatant at the end of the culture using ELISA or HPLC.
-
Product Quality Analysis: Analyze the glycosylation profile and other critical quality attributes of the purified monoclonal antibody.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cQrex® peptides for cell culture media [evonik.com]
A Researcher's Guide to Cross-Reactivity of Antibodies Against Glycyl-L-Isoleucine
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the cross-reactivity of antibodies targeting the dipeptide Glycyl-L-Isoleucine. Due to the current lack of commercially available antibodies specific for this dipeptide, this guide presents a hypothetical comparison based on best practices for antibody development and characterization.
The generation of highly specific antibodies against small molecules like dipeptides presents significant immunological challenges.[1][2][3][4] These small molecules, or haptens, are generally not immunogenic on their own and must be conjugated to larger carrier proteins to elicit a robust immune response.[5] A critical aspect of characterizing any resulting antibody is to determine its specificity and cross-reactivity with structurally similar molecules. This is crucial for ensuring the reliability and validity of any immunoassay.
This guide outlines the essential experimental protocols and data presentation formats for assessing the cross-reactivity of a custom-developed antibody against this compound. The primary method detailed is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard technique for quantifying antigen concentration and antibody specificity.
Comparison of Antibody Cross-Reactivity
A crucial step in validating an antibody against this compound is to test its binding to a panel of structurally related dipeptides. The ideal antibody would exhibit high affinity for this compound and minimal to no affinity for similar molecules.
The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a fictional monoclonal antibody, mAb-Gly-Ile-01, with various dipeptides.
| Competitor Dipeptide | Structure | IC50 (µM) | % Cross-Reactivity |
| This compound | Gly-Ile | 0.5 | 100% |
| Glycyl-L-Leucine | Gly-Leu | 5.2 | 9.6% |
| Glycyl-L-Valine | Gly-Val | 25.8 | 1.9% |
| Glycyl-L-Alanine | Gly-Ala | >100 | <0.5% |
| L-Alanyl-L-Isoleucine | Ala-Ile | 45.1 | 1.1% |
| L-Isoleucyl-Glycine | Ile-Gly | 89.3 | 0.6% |
| Glycine | Gly | >1000 | <0.05% |
| L-Isoleucine | Ile | >1000 | <0.05% |
% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Competitor Dipeptide) x 100
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. The following is a representative protocol for a competitive ELISA to determine antibody cross-reactivity.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials:
-
96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Custom anti-Glycyl-L-Isoleucine antibody (mAb-Gly-Ile-01)
-
Competitor dipeptides (as listed in the table)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the competitor dipeptides (including this compound as the reference) in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the anti-Glycyl-L-Isoleucine antibody (at a fixed, predetermined concentration). Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor dipeptide concentrations.
-
Determine the IC50 value for each competitor, which is the concentration that results in a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each competitor dipeptide relative to this compound using the formula provided in the table caption.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex processes. The following visualizations, created using the DOT language, depict the experimental workflow for the competitive ELISA and a hypothetical signaling pathway where a this compound antibody could be applied.
This guide provides a comprehensive, albeit hypothetical, framework for the characterization of an antibody against this compound. The principles and protocols outlined here are fundamental for any researcher embarking on the development of antibodies against small molecules, ensuring a thorough and scientifically rigorous validation process.
References
- 1. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptides for Raising Antibodies | AltaBioscience [altabioscience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
comparative analysis of glycyl-L-isoleucine and its isomers
A Comparative Analysis of Glycyl-L-Isoleucine and Its Isomers for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the dipeptide this compound and its key isomers: the stereoisomer glycyl-D-isoleucine, and the structural isomers glycyl-L-leucine and glycyl-L-norleucine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their physicochemical properties, biological activities, and analytical differentiation, supported by experimental data and detailed protocols.
Physicochemical Properties
The physicochemical properties of dipeptides are critical determinants of their biological activity, including their absorption, distribution, metabolism, and excretion (ADME) profile. Variations in stereochemistry and the structure of the amino acid side chain lead to distinct properties among these isomers.
Table 1: Comparative Physicochemical Properties of this compound and Its Isomers
| Property | This compound | Glycyl-D-Isoleucine | Glycyl-L-Leucine | Glycyl-L-Norleucine |
| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₁₆N₂O₃ | C₈H₁₆N₂O₃ | C₈H₁₆N₂O₃ |
| Molecular Weight | 188.22 g/mol [1] | 188.22 g/mol | 188.22 g/mol [2] | 188.22 g/mol [3][4] |
| Melting Point | 248 °C[5] | Not experimentally determined (likely similar to L-isomer) | 242 °C (decomposes) (for DL form) | 221-227 °C (for DL form) |
| Water Solubility | 205 g/L at 18.4 °C; ≥ 100 mg/mL | Not experimentally determined (likely similar to L-isomer) | Predicted: 15.2 g/L; Experimental: 37 mg/mL in water, 50 mg/mL in PBS | Almost transparent in hot water |
| Specific Rotation [α]D | -14.5° (c=2, H₂O, 25°C) | Expected: +14.5° (c=2, H₂O, 25°C) (inferred) | -33.5° to -36.5° (c=4, H₂O, 20°C) | Not experimentally determined |
| Predicted LogP (XLogP3) | -3.0 | -3.0 (predicted) | -2.3 | -2.2 (for L-form) |
Biological Activity
The biological activities of these dipeptides are primarily influenced by two factors: their recognition and transport by cellular machinery, and the intrinsic biological roles of their constituent amino acids.
Intestinal Absorption via Peptide Transporter 1 (PepT1)
The primary route for the absorption of di- and tripeptides from the small intestine is the proton-coupled peptide transporter 1 (PepT1). The affinity of dipeptides for PepT1 is influenced by their charge, hydrophobicity, size, and the flexibility of their side chains. Generally, neutral, hydrophobic dipeptides exhibit a higher affinity for PepT1.
-
This compound and its isomers are all neutral dipeptides and are expected to be substrates for PepT1.
-
The hydrophobicity of the side chain (isoleucine, leucine (B10760876), norleucine) suggests a favorable interaction with the transporter.
-
Stereoselectivity: PepT1 generally prefers peptides containing L-amino acids, but it can also transport peptides with D-amino acids, albeit often with a lower affinity.
Regulation of mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by amino acids, particularly the branched-chain amino acids (BCAAs) leucine and isoleucine.
-
Leucine is a potent activator of mTORC1, promoting protein synthesis and cell growth.
-
Isoleucine also contributes to mTORC1 activation.
-
Upon cellular uptake and hydrolysis into their constituent amino acids, this compound and glycyl-L-leucine can provide the necessary signals for mTORC1 activation.
-
The biological effect of glycyl-D-isoleucine in this context is likely to be limited, as D-amino acids are not readily incorporated into proteins and their role in mTOR signaling is not well-established.
Analytical Differentiation
The isomers of this compound, having the same mass, require specific analytical techniques for their separation and identification. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating dipeptide isomers based on differences in their hydrophobicity.
-
Structural Isomers (this compound vs. Glycyl-L-leucine/norleucine): These can often be separated due to slight differences in the hydrophobicity of their side chains.
-
Diastereomers (this compound vs. Glycyl-D-isoleucine): Diastereomers have different physical properties and can be separated on achiral stationary phases.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is used to differentiate isomers by analyzing their fragmentation patterns. While isomers have the same parent mass, they can produce different fragment ions or the same fragments with different relative intensities upon collision-induced dissociation (CID).
Polarimetry
Specific rotation is a key physical property for distinguishing between enantiomers (L- and D-isomers). Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.
Experimental Protocols
Protocol for RP-HPLC Separation of Dipeptide Isomers
This protocol provides a general framework for the separation of dipeptide isomers using RP-HPLC. Optimization of the gradient and mobile phase composition may be required for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the dipeptide mixture in Mobile Phase A at a concentration of 1 mg/mL.
Protocol for ESI-MS/MS Analysis of Dipeptide Isomers
This protocol outlines a general procedure for the analysis of dipeptides by electrospray ionization tandem mass spectrometry.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Infusion: Introduce the sample, dissolved in 50:50 acetonitrile:water with 0.1% formic acid, directly into the mass spectrometer via a syringe pump.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) of the dipeptides (m/z ~189.12).
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with argon as the collision gas.
-
Collision Energy: Optimize the collision energy (typically 10-30 eV) to achieve characteristic fragmentation.
-
Data Analysis: Compare the product ion spectra of the different isomers, looking for unique fragment ions or significant differences in the relative abundance of common fragments.
Protocol for Measurement of Specific Rotation
This protocol describes the general steps for determining the specific rotation of a dipeptide.
-
Instrument: Calibrated polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Sample Tube: 1 dm path length.
-
Solvent: High-purity water.
-
Concentration: Prepare a solution of the purified dipeptide at a known concentration (e.g., 2 g per 100 mL).
-
Measurement:
-
Record the optical rotation of the solvent (blank).
-
Record the optical rotation of the sample solution.
-
Calculate the observed rotation by subtracting the blank reading from the sample reading.
-
-
Calculation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.
Conclusion
The reveals subtle yet significant differences in their physicochemical properties and biological activities. These differences are rooted in their stereochemistry and the fine structural variations of their amino acid side chains. For researchers in drug development, understanding these distinctions is paramount for designing peptidomimetics with desired ADME properties and biological functions. The analytical methods and protocols outlined in this guide provide a robust framework for the separation, identification, and characterization of these and other dipeptide isomers.
References
- 1. Glycyl-DL-norleucine 1504-41-2 | TCI AMERICA [tcichemicals.com]
- 2. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GLYCYL-DL-NORLEUCINE | 1504-41-2 [amp.chemicalbook.com]
- 4. GLYCYL-DL-NORLEUCINE CAS#: 1504-41-2 [m.chemicalbook.com]
- 5. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
Validating the Inhibitory Effect of Glycyl-L-Isoleucine on Threonine Deaminase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various compounds on threonine deaminase, with a focus on validating the potential inhibitory role of the dipeptide glycyl-L-isoleucine. Threonine deaminase (EC 4.3.1.19) is a key enzyme in the biosynthetic pathway of isoleucine, making it an attractive target for antimicrobial and herbicide development. The allosteric regulation of this enzyme by its end-product, L-isoleucine, is a classic example of feedback inhibition in metabolic pathways.
Comparative Analysis of Threonine Deaminase Inhibitors
| Inhibitor | Type of Inhibition | IC50 | Ki (Inhibition Constant) | Organism |
| L-Isoleucine | Allosteric | 9.6 µM | - | Escherichia coli |
| Glycyl-L-leucine | Heterotropic negative effector (represses enzyme synthesis) | - | - | Escherichia coli[1] |
| L-Leucine | Allosteric | High concentrations required | Reduced affinity compared to isoleucine | Escherichia coli[2] |
| L-Valine | Allosteric (activator, but can be inhibitory at high concentrations) | - | Reduced affinity compared to isoleucine | Escherichia coli |
| L-Cysteine | Mixed | - | - | Escherichia coli |
| O-Methylthreonine | Competitive | Very high concentrations required | - | Escherichia coli |
Note: The inhibitory effect of glycyl-L-leucine is primarily through the repression of threonine deaminase synthesis, a mechanism distinct from direct enzymatic inhibition.[1]
Experimental Protocols
To validate and quantify the inhibitory effect of this compound on threonine deaminase, a continuous spectrophotometric assay can be employed. This assay measures the production of α-ketobutyrate, the product of the threonine deaminase reaction.
Threonine Deaminase Activity and Inhibition Assay
Objective: To determine the enzymatic activity of threonine deaminase and to quantify the inhibitory effect of this compound and other compounds by measuring the initial reaction velocity.
Principle: The deamination of L-threonine by threonine deaminase produces α-ketobutyrate. The formation of α-ketobutyrate can be monitored continuously by measuring the increase in absorbance at a specific wavelength, typically in the range of 230-340 nm, depending on the assay conditions and the use of coupling enzymes. A common method involves a coupled reaction where the α-ketobutyrate is converted to 2,4-dinitrophenylhydrazone, which can be measured colorimetrically.
Materials:
-
Purified threonine deaminase
-
L-threonine (substrate)
-
This compound (test inhibitor)
-
L-Isoleucine (positive control inhibitor)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
NaOH
-
Spectrophotometer (UV-Vis)
-
96-well microplates or cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified threonine deaminase in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Prepare stock solutions of this compound and L-isoleucine in the assay buffer. A series of dilutions should be prepared to determine the IC50 value.
-
Assay Reaction: a. Set up the reaction mixture in a microplate well or a cuvette. A typical reaction mixture (e.g., 200 µL) contains:
- Assay Buffer
- L-threonine (at a concentration near its Km value)
- Varying concentrations of the inhibitor (this compound or L-isoleucine) or vehicle control. b. Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the threonine deaminase solution.
-
Measurement: a. Immediately after adding the enzyme, start monitoring the increase in absorbance at the appropriate wavelength. b. For the DNPH method, the reaction is stopped at different time points by adding DNPH, followed by NaOH to develop the color. The absorbance is then read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Visualizations
Allosteric Regulation of Threonine Deaminase
The activity of threonine deaminase is intricately regulated by the end-product of its metabolic pathway, L-isoleucine, and another branched-chain amino acid, L-valine. This feedback mechanism ensures the maintenance of appropriate intracellular concentrations of these amino acids.
Caption: Allosteric regulation of threonine deaminase by L-isoleucine (inhibition) and L-valine (activation).
Experimental Workflow for Inhibition Assay
The following diagram outlines the key steps involved in determining the inhibitory effect of a test compound on threonine deaminase activity.
Caption: Workflow for determining the IC50 of an inhibitor for threonine deaminase.
References
A Functional Comparison of Glycyl-L-Isoleucine and Other Branched-Chain Amino Acid Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative functional analysis of glycyl-L-isoleucine and other branched-chain amino acid (BCAA) dipeptides. While direct experimental data on this compound is limited in current literature, this document synthesizes available research on related BCAA dipeptides and the distinct roles of their constituent amino acids—leucine (B10760876), isoleucine, and valine—to offer a comprehensive overview. The information presented is intended to support research and development in areas such as nutrient sensing, metabolic regulation, and drug delivery.
Cellular Uptake and Transport
For instance, the transport of glycyl-L-leucine has been shown to be mediated by a sodium-independent carrier system for the intact dipeptide, with a portion being hydrolyzed at the cell surface and the resulting leucine transported separately[3]. It is plausible that this compound and glycyl-L-valine are transported via similar mechanisms. The presence of different BCAA residues is known to influence the interaction with cellular transporters[4].
Table 1: Cellular Uptake Characteristics of BCAA Dipeptides via PEPT1
| Dipeptide | Transport Mechanism | Key Characteristics | References |
| This compound | Presumed PEPT1-mediated | Data not available. Expected to be a substrate for PEPT1. | - |
| Glycyl-L-Leucine | PEPT1-mediated and surface hydrolysis | Sodium-independent transport of the intact peptide and sodium-dependent transport of released leucine. | [3] |
| Glycyl-L-Valine | Presumed PEPT1-mediated | Recognized and transported by PEPT1, with L-valyl esters showing high affinity. | |
| Other BCAA Dipeptides (e.g., Ile-Leu, Leu-Val) | PEPT1-mediated | Transported into intestinal and muscle cells. |
Metabolic Effects
BCAA dipeptides have been shown to exert significant metabolic effects, particularly in the context of glucose homeostasis. The specific BCAA residue within the dipeptide appears to play a crucial role in dictating its metabolic function.
Glucose Metabolism
A key study on whey protein hydrolysates identified several BCAA-containing dipeptides, including Ile-Val, Leu-Val, Val-Leu, Ile-Ile, Leu-Ile, and Ile-Leu, that significantly stimulated glucose uptake in L6 myotubes. This effect was found to be mediated through the PI3-kinase and atypical protein kinase C (aPKC) signaling pathways, leading to increased glycogen (B147801) content in isolated skeletal muscles.
The individual BCAAs also exhibit distinct effects on glucose metabolism. Isoleucine has been shown to increase glucose uptake in skeletal muscle and decrease hepatic gluconeogenesis. In contrast, high levels of isoleucine and valine have been associated with adverse metabolic effects and insulin (B600854) resistance. Leucine's primary role is in stimulating muscle protein synthesis, but it can also influence insulin signaling.
Table 2: Comparative Effects of BCAA Dipeptides on Glucose Uptake in L6 Myotubes
| Dipeptide | Effect on Glucose Uptake | Signaling Pathway Implicated | References |
| This compound | Data not available. Hypothesized to promote glucose uptake based on isoleucine's function. | - | |
| Ile-Leu | Significant stimulation | PI3-kinase, aPKC | |
| Leu-Val | Significant stimulation | PI3-kinase, aPKC | |
| Val-Leu | Significant stimulation | PI3-kinase, aPKC | |
| Ile-Ile | Significant stimulation | PI3-kinase, aPKC | |
| Leu-Ile | Significant stimulation | PI3-kinase, aPKC | |
| Ile-Val | Significant stimulation | PI3-kinase, aPKC | |
| Leu-Leu | Significant stimulation | PI3-kinase, aPKC |
Muscle Protein Synthesis
Leucine is well-established as a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of muscle protein synthesis. Dipeptides containing leucine, such as glycyl-L-leucine, are expected to contribute to this anabolic effect following their hydrolysis and the subsequent release of free leucine. Glycine has also been shown to restore the anabolic response to leucine under inflammatory conditions. The effects of isoleucine and valine on muscle protein synthesis are less pronounced compared to leucine.
Signaling Pathways
The functional effects of BCAA dipeptides are mediated by their interaction with key cellular signaling pathways. Following transport into the cell and potential hydrolysis into their constituent amino acids, they can modulate pathways involved in nutrient sensing, metabolism, and cell growth.
mTOR Signaling Pathway
The mTORC1 pathway is a primary target of leucine. Activation of mTORC1 leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis. While direct studies on this compound's effect on mTOR are lacking, dipeptides containing leucine would be expected to activate this pathway. Isoleucine can also independently regulate mTOR signaling.
Caption: mTORC1 signaling pathway activated by BCAA dipeptides.
PI3K/Akt and aPKC Signaling in Glucose Uptake
As mentioned, BCAA dipeptides have been shown to stimulate glucose uptake via the PI3-kinase/Akt and aPKC pathways. This suggests a mechanism that is independent of or parallel to the classical insulin signaling pathway for glucose transport.
Caption: PI3K/aPKC pathway for BCAA dipeptide-stimulated glucose uptake.
Experimental Protocols
Dipeptide Cellular Uptake Assay using Caco-2 Cells
This protocol is adapted from standard Caco-2 permeability assays and can be used to assess the transport of BCAA dipeptides.
Caption: Experimental workflow for Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. Values should be ≥ 200 Ω·cm².
-
Transport Assay: The monolayer is washed and equilibrated with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The BCAA dipeptide solution is added to the apical (donor) chamber.
-
Sampling: At designated time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (receiver) chamber and replaced with fresh transport buffer.
-
Quantification: The concentration of the dipeptide in the collected samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
2-Deoxyglucose Uptake Assay in L6 Myotubes
This protocol is used to measure the effect of BCAA dipeptides on glucose uptake in a skeletal muscle cell line.
Methodology:
-
Cell Differentiation: L6 myoblasts are cultured to confluence and then differentiated into myotubes by switching to a low-serum medium.
-
Serum Starvation: Differentiated myotubes are serum-starved overnight to establish a basal state of glucose uptake.
-
Treatment: Cells are pre-incubated with the BCAA dipeptide of interest at various concentrations for a specified time. A positive control (e.g., insulin) and a negative control (vehicle) are included.
-
Glucose Uptake: 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) or a fluorescent glucose analog is added to the cells for a short incubation period (e.g., 10-30 minutes).
-
Cell Lysis and Measurement: The incubation is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular accumulation of the glucose analog is measured using a scintillation counter (for radiolabeled) or a fluorescence plate reader.
-
Data Analysis: Glucose uptake is expressed as a fold change relative to the basal (untreated) control.
Western Blotting for mTOR Pathway Activation
This protocol details the steps to analyze the phosphorylation status of key proteins in the mTOR signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Cells (e.g., L6 myotubes) are treated with BCAA dipeptides for various times. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of mTOR, S6K1, and 4E-BP1, as well as antibodies for the total forms of these proteins for normalization.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using image analysis software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.
Conclusion and Future Directions
The available evidence strongly suggests that dipeptides containing branched-chain amino acids are bioactive molecules with the potential to modulate key metabolic processes, particularly glucose uptake in skeletal muscle. While leucine-containing dipeptides are likely to stimulate muscle protein synthesis via mTORC1 activation, those containing isoleucine may offer benefits for glucose homeostasis through PI3K/aPKC signaling.
There is a clear need for direct experimental investigation into the functional properties of this compound. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound, glycyl-L-leucine, and glycyl-L-valine in cellular uptake, metabolic, and signaling assays.
-
In Vivo Studies: Investigating the effects of these dipeptides on whole-body metabolism in animal models of metabolic disease.
-
Structure-Function Relationship: Elucidating how the specific BCAA residue and its position within the dipeptide influence its interaction with transporters and cellular signaling pathways.
A deeper understanding of the distinct functions of these BCAA dipeptides will be invaluable for the development of novel nutraceuticals and targeted drug delivery systems.
References
- 1. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advantage of Dipeptide Transport: Confirming the In Vivo Bioavailability of Glycyl-L-Isoleucine
For researchers, scientists, and drug development professionals, understanding the absorption kinetics of amino acids and their peptide forms is crucial for optimizing nutrient delivery and drug design. This guide provides a comparative analysis of the in vivo bioavailability of glycyl-L-isoleucine and its constituent amino acid, L-isoleucine, based on established principles of intestinal absorption and available experimental data for related compounds.
Studies comparing the oral administration of peptide mixtures with free amino acid mixtures have consistently shown a more significant and rapid increase in plasma amino acid concentrations following peptide ingestion.[4] Although the total area under the plasma concentration-time curve (AUC) may be similar over several hours, the initial absorption rate is markedly faster for peptides.
Comparative Bioavailability: this compound vs. L-Isoleucine
Based on the principles of dipeptide transport, a comparative pharmacokinetic profile can be projected. Following oral administration, this compound is expected to be rapidly absorbed intact via the PEPT1 transporter in the small intestine. Once inside the enterocyte, it is largely hydrolyzed by intracellular peptidases into glycine (B1666218) and L-isoleucine, which then enter the portal circulation. This process is generally more efficient than the direct uptake of free L-isoleucine.
Below is a table summarizing the expected pharmacokinetic parameters based on available data for L-isoleucine and the known behavior of dipeptide absorption.
| Pharmacokinetic Parameter | This compound (Projected) | L-Isoleucine (Experimental Data) | Rationale for Projection |
| Time to Maximum Plasma Concentration (Tmax) | Shorter | Longer | Faster absorption via the high-capacity PEPT1 transporter compared to amino acid transporters. |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | The rapid influx of the dipeptide and subsequent intracellular hydrolysis leads to a more pronounced initial peak in plasma isoleucine levels. |
| Area Under the Curve (AUC) | Similar | Similar | Over time, the total amount of absorbed isoleucine is expected to be comparable, assuming complete absorption of both forms. |
Note: The projected values for this compound are based on the established principles of dipeptide absorption kinetics, which consistently demonstrate a faster rate of absorption compared to free amino acids. Specific numerical values would require direct experimental investigation.
Experimental Protocols
To empirically determine and compare the in vivo bioavailability of this compound and L-isoleucine, the following experimental protocols are recommended:
In Vivo Intestinal Perfusion in a Rat Model
This method allows for the direct measurement of the absorption rate of a substance across a specific segment of the intestine.
-
Animal Preparation: Male Wistar rats (250-300g) are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum (approximately 10-15 cm) is isolated, and cannulas are inserted at both ends. The cannulated segment is rinsed with a saline solution.
-
Perfusion: The intestinal segment is perfused with a Krebs-Ringer bicarbonate buffer containing either this compound or L-isoleucine at a known concentration. A non-absorbable marker (e.g., phenol (B47542) red) is included to correct for water flux. The perfusion is carried out at a constant flow rate (e.g., 0.2 mL/min).
-
Sample Collection: Perfusate samples are collected from the outlet cannula at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.
-
Analysis: The concentrations of this compound, L-isoleucine, and the non-absorbable marker in the collected samples are determined using High-Performance Liquid Chromatography (HPLC).
-
Calculation: The disappearance of the test substance from the perfusate is calculated to determine the absorption rate.
Oral Gavage and Plasma Pharmacokinetic Analysis in Rats
This protocol assesses the systemic bioavailability after oral administration.
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted overnight.
-
Administration: A solution of either this compound or L-isoleucine is administered via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Plasma Analysis: Plasma samples are deproteinized, and the concentration of L-isoleucine is quantified using a validated HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
Dipeptide vs. Amino Acid Absorption Pathway
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. Interference between leucine, isoleucine and valine during intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Evidence on the Bioavailability of Food Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of enteral resorption rates of free amino acids and oligopeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of oral feeding of peptide and amino acid meals to normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Glycyl-L-Isoleucine and N-Acetyl-Isoleucine in Research and Development
For researchers, scientists, and drug development professionals, the choice between a dipeptide and an N-acetylated amino acid can significantly impact the efficacy, stability, and delivery of a therapeutic or research compound. This guide provides a detailed comparison of Glycyl-L-Isoleucine and N-Acetyl-Isoleucine, offering insights into their distinct biochemical properties and potential applications, supported by available data and experimental protocols.
I. Biochemical and Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics influence their behavior in biological systems, from solubility and stability to their interaction with cellular machinery.
| Property | This compound | N-Acetyl-Isoleucine | Data Source(s) |
| Molecular Formula | C8H16N2O3 | C8H15NO3 | PubChem |
| Molecular Weight | 188.22 g/mol | 173.21 g/mol | PubChem |
| Structure | A dipeptide composed of glycine (B1666218) and L-isoleucine linked by a peptide bond. | L-isoleucine with an acetyl group attached to the alpha-amino group. | --- |
| Nature | Zwitterionic at physiological pH. | Anionic at physiological pH.[1] | [1] |
| Solubility | Generally soluble in aqueous solutions. | Solubility can be influenced by the acetyl modification. | --- |
| LogP (octanol/water) | -3.0 (predicted) | -0.6 (predicted) | PubChem |
II. Comparative Performance and Biological Fate
The structural differences between this compound and N-Acetyl-Isoleucine lead to distinct pathways of cellular uptake, metabolism, and overall biological activity.
| Performance Metric | This compound | N-Acetyl-Isoleucine | Key Considerations |
| Cellular Uptake | Primarily mediated by peptide transporters (e.g., PepT1, PepT2) or via hydrolysis by cell surface peptidases followed by amino acid transport.[2] | Uptake may bypass traditional amino acid transporters and utilize other carriers like organic anion transporters (OATs), potentially enhancing bioavailability.[1] | The expression levels of specific transporters in target cells or tissues are a critical factor. |
| Metabolic Stability | Susceptible to hydrolysis by peptidases in plasma and tissues, releasing constituent amino acids (glycine and isoleucine). The half-life can be short.[1][3] | The N-acetyl group generally confers increased resistance to proteolytic degradation compared to peptides, potentially leading to a longer biological half-life.[4] | The rate of hydrolysis will depend on the specific peptidases present in the biological environment. |
| Bioavailability | Can be rapidly cleared from plasma. Intravenous administration leads to enrichment of amino acid pools in tissues.[1][3] | The modification is a known strategy to potentially enhance bioavailability.[1] | The route of administration and formulation will significantly impact bioavailability for both compounds. |
| Biological Activity | Acts as a source of isoleucine and glycine. Some dipeptides may have signaling roles, though specific pathways for Gly-Ile are not well-defined. | The acetylated form may have unique biological activities. N-acetylated amino acids are involved in various metabolic and signaling pathways.[5] N-acetyl-leucine has shown therapeutic potential in neurological disorders. | The biological effect will depend on whether the intact molecule or its metabolites are the active species. |
III. Signaling Pathways
The parent amino acid, L-isoleucine, is known to be involved in key cellular signaling pathways, particularly the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. While specific signaling pathways for this compound and N-Acetyl-Isoleucine are not extensively documented, their ability to deliver isoleucine suggests a potential to modulate these pathways.
References
- 1. portlandpress.com [portlandpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Metabolism of intravenously administered dipeptides in rats: effects on amino acid pools, glucose concentration and insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
